1-Bromotetradecane-D29
Description
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-AUFKXYATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120640 | |
| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-80-9 | |
| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromotetradecane-D29
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Bromotetradecane-D29, a deuterated analog of 1-Bromotetradecane. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes extensive data for the non-deuterated form, 1-Bromotetradecane, as a reference. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the use of isotopically labeled compounds.
Core Chemical Properties
This compound is the deuterium-labeled form of 1-Bromotetradecane, where 29 hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is primarily of interest in mechanistic studies, as a tracer, or to potentially alter the metabolic profile of molecules in drug discovery by exploiting the kinetic isotope effect.
General Information
| Property | This compound | 1-Bromotetradecane |
| Molecular Formula | C₁₄D₂₉Br[1] | C₁₄H₂₉Br[2] |
| Molecular Weight | 306.46 g/mol | 277.28 g/mol |
| CAS Number | 347841-80-9 | 112-71-0[2] |
| Appearance | Not specified; likely a clear, colorless to light yellow liquid | Clear, colorless to light yellow liquid[2][3] |
| Isotopic Enrichment | 98 atom % D | Not Applicable |
Physical and Chemical Data
The following table summarizes the key physical and chemical properties. Note that the majority of the experimental data is for the non-deuterated 1-Bromotetradecane and should be considered as an approximation for the deuterated analog.
| Property | Value (for 1-Bromotetradecane) |
| Melting Point | 5-6 °C[3][4] |
| Boiling Point | 175-178 °C at 20 mmHg[3][4] |
| Density | 0.932 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.460[3] |
| Flash Point | 113 °C (closed cup) |
| Solubility | Insoluble in water; soluble in acetone, benzene, and chloroform.[2][3] |
| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.[3] |
| Storage | Store at -20°C for this compound.[1] For 1-Bromotetradecane, store below +30°C.[3] |
Synthesis and Experimental Protocols
The synthesis of this compound would parallel the synthesis of its non-deuterated counterpart, starting from a deuterated precursor such as 1-tetradecanol-D30. The general methods for the synthesis of 1-Bromotetradecane from 1-tetradecanol are well-established.
General Synthesis of 1-Bromotetradecane from 1-Tetradecanol
A common method for the synthesis of 1-Bromotetradecane involves the bromination of 1-tetradecanol.[5]
Experimental Protocol:
-
To a reaction vessel, add 1-tetradecanol.
-
With stirring, slowly add sulfuric acid. Continue stirring for 30 minutes after the addition is complete.
-
Add hydrobromic acid to the mixture.
-
Heat the reaction mixture to 99-101°C and maintain for 8 hours.
-
Cool the mixture to 30°C and allow the layers to separate.
-
Separate the upper organic layer and neutralize it to pH 8 with a 10% sodium carbonate solution.
-
Wash the organic layer twice with an equal volume of 50% ethanol.
-
Dry the washed organic layer over anhydrous sodium carbonate for 24 hours.
-
Filter the mixture to obtain the crude 1-Bromotetradecane.
-
The crude product can be further purified by silica gel column chromatography using hexane as the eluent.[3]
Caption: Synthesis workflow for 1-Bromotetradecane from 1-Tetradecanol.
Spectroscopic Data (for 1-Bromotetradecane)
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.41 | t | 2H | -CH₂-Br |
| 1.84 | p | 2H | -CH₂-CH₂-Br |
| 1.42-1.20 | m | 22H | -(CH₂)₁₁- |
| 0.88 | t | 3H | -CH₃ |
¹³C NMR (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 33.9 | -CH₂-Br |
| 32.8 | -CH₂-CH₂-Br |
| 31.9 | |
| 29.7 | |
| 29.6 | |
| 29.5 | |
| 29.4 | |
| 29.1 | |
| 28.7 | |
| 28.2 | |
| 22.7 | |
| 14.1 | -CH₃ |
Mass Spectrometry
The NIST WebBook provides the mass spectrum for 1-Bromotetradecane, which can be a useful reference. The molecular ion peak for the non-deuterated compound would be observed at m/z 276 and 278 due to the isotopic abundance of bromine. For this compound, the molecular ion peak would be expected at m/z 305 and 307.
Reactivity and Applications
1-Bromotetradecane is a versatile reagent in organic synthesis, primarily acting as an alkylating agent. It undergoes nucleophilic substitution reactions where the bromide is displaced by a nucleophile. This reactivity is expected to be similar for this compound.
Caption: Key reactivity pathways of this compound.
The primary applications of this compound are in research and development, particularly in:
-
Metabolic Studies: To investigate the metabolic fate of molecules containing a tetradecyl chain. The deuterium labeling can slow down metabolism at specific sites, aiding in the identification of metabolites.
-
Mechanistic Studies: As a tracer to follow the course of chemical reactions.
-
Pharmaceutical Development: In the synthesis of deuterated active pharmaceutical ingredients (APIs) to potentially improve their pharmacokinetic profiles.
Safety Information
The safety profile of this compound is expected to be similar to that of 1-Bromotetradecane. The non-deuterated compound is classified as an irritant.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Avoid breathing vapors, mist, or gas. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
This guide provides a summary of the available information on this compound. For any specific application, it is recommended to consult the relevant safety data sheets and perform a thorough literature search.
References
Technical Guide: Physicochemical Properties of 1-Bromotetradecane-D29
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 1-Bromotetradecane-D29 (CAS Number: 347841-80-9). As a deuterated analogue of 1-Bromotetradecane, this compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.
Core Physicochemical Data
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its non-deuterated counterpart for comparison.
| Physical Characteristic | This compound | 1-Bromotetradecane (for reference) |
| CAS Number | 347841-80-9 | 112-71-0 |
| Molecular Formula | C₁₄D₂₉Br | C₁₄H₂₉Br |
| Molecular Weight | 306.46 g/mol [1] | 277.28 g/mol [2][3][4] |
| Appearance | Data not available | Clear, colorless to pale yellow liquid[5][6] |
| Melting Point | Data not available | 5 - 6 °C[2][4] |
| Boiling Point | Data not available | 175 - 178 °C @ 20 mmHg[2][4] |
| Density | Data not available | ~0.932 g/mL at 25 °C[2][4] |
| Refractive Index | Data not available | ~1.460 at 20 °C[2][4][5] |
| Solubility | Data not available | Insoluble in water; Soluble in organic solvents[6] |
Experimental Workflow for Characterization
The characterization of a stable isotope-labeled compound like this compound follows a logical workflow to ensure purity and confirm its physical properties before use in sensitive research applications.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical characteristics listed above. These protocols are generally applicable for liquid alkyl halides.
Determination of Melting Point
The melting point, or more accurately for this substance, the freezing point, is determined using a calibrated digital melting point apparatus.
-
Objective: To determine the temperature range over which the substance transitions from a solid to a liquid.
-
Methodology:
-
A small, purified sample of the liquid is introduced into a capillary tube, which is then flash-frozen.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
-
Determination of Boiling Point
Due to the high boiling point of long-chain alkyl halides at atmospheric pressure, the boiling point is typically measured under reduced pressure (vacuum) to prevent decomposition.
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.
-
Methodology:
-
A small quantity of the sample is placed in a distillation flask connected to a vacuum pump and a manometer.
-
The pressure of the system is lowered to a stable, known value (e.g., 20 mmHg).
-
The flask is gently heated.
-
The temperature of the vapor is measured with a thermometer as the liquid begins to boil and condense in the distillation column.
-
The recorded temperature and pressure constitute the boiling point under reduced pressure. This can be extrapolated to atmospheric pressure using a nomograph if required.
-
Determination of Density
The density of a liquid is its mass per unit volume and is typically measured at a standard temperature, such as 25 °C.
-
Objective: To accurately measure the mass-to-volume ratio of the substance.
-
Methodology (using a pycnometer):
-
The mass of a clean, dry pycnometer (a glass flask with a precise, known volume) is accurately measured.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 25 °C) in a water bath.
-
The pycnometer filled with the sample is weighed again.
-
The mass of the sample is determined by subtracting the mass of the empty pycnometer.
-
Density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a pure substance.
-
Objective: To measure the extent to which the substance bends light.
-
Methodology (using an Abbe refractometer):
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the sample are placed on the prism surface of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C).
-
Light is passed through the sample, and the user adjusts the instrument until the dividing line between light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's calibrated scale.
-
References
An In-depth Technical Guide to 1-Bromotetradecane-D29: Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromotetradecane-D29, a deuterated analog of 1-bromotetradecane. The focus is on its isotopic purity and enrichment, critical parameters for its application in scientific research and drug development. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and the potential applications of this isotopically labeled compound. The strategic use of deuterated molecules like this compound is pivotal in advancing our understanding of metabolic pathways, pharmacokinetics, and the mechanisms of drug action.
Introduction
Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The substitution of hydrogen with its stable isotope, deuterium (²H or D), can profoundly influence the physicochemical properties of a molecule. This "deuterium switch" can lead to a kinetic isotope effect, slowing down metabolic processes at specific sites due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This compound, a perdeuterated version of the 14-carbon alkyl halide, serves as a valuable building block in the synthesis of more complex deuterated molecules, such as fatty acid analogs, for metabolic research. Its high isotopic enrichment is crucial for the accuracy and sensitivity of analytical methods used to trace its fate in biological systems.
Deuterated compounds are particularly vital as internal standards in quantitative mass spectrometry, enabling precise measurements in complex biological matrices.[1] Furthermore, the use of deuterated fatty acids has shown promise in studying lipid peroxidation and its role in various diseases.[1][2]
Synthesis of this compound
The synthesis of this compound typically involves the bromination of a perdeuterated precursor, such as 1-tetradecanol-D30. This ensures the highest possible level of deuterium incorporation.
General Synthetic Pathway
A common and effective method for this conversion is the reaction of the deuterated alcohol with a brominating agent like phosphorus tribromide (PBr₃).
Caption: General synthetic pathway for this compound.
Experimental Protocol: Bromination of 1-Tetradecanol-D30
This protocol is adapted from established methods for the synthesis of alkyl bromides from alcohols.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol-D30 (1.0 equivalent) in an anhydrous solvent such as diethyl ether.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise through the dropping funnel with vigorous stirring.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.
-
Work-up: Cool the mixture and transfer it to a separatory funnel containing cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain crude this compound.
-
Purification: Purify the product by vacuum distillation to achieve high chemical purity.
Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment is a critical step to ensure the quality of this compound for its intended applications. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
Quantitative Data Summary
Commercially available this compound typically exhibits high isotopic enrichment.
| Parameter | Typical Value |
| Isotopic Enrichment | ≥ 98 atom % D |
| Chemical Purity | ≥ 97% (GC) |
Note: "atom % D" refers to the percentage of deuterium atoms at the labeled positions.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. For brominated compounds, the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio provides a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak.[4]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Data Analysis:
-
Identify the molecular ion cluster for this compound.
-
Determine the relative intensities of the isotopologue peaks to calculate the isotopic enrichment. The presence of both bromine isotopes will result in a complex isotopic cluster.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is another powerful, non-destructive technique for assessing isotopic enrichment. While ¹H NMR can be used to quantify the residual protons in a highly deuterated compound, ²H (Deuterium) NMR directly observes the deuterium signals.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable non-deuterated solvent (e.g., CHCl₃).
-
Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Sufficiently long to ensure full relaxation of the deuterium nuclei.
-
Number of Scans: A sufficient number to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the deuterium signals corresponding to the different positions in the molecule.
-
The total integral of the deuterium signals can be used to confirm the overall deuteration level.
-
Caption: Workflow for the synthesis and quality control of this compound.
Applications in Research and Drug Development
Deuterated fatty acids and their derivatives, for which this compound is a precursor, have significant applications in various research areas.
Metabolic Studies
Deuterium-labeled fatty acids are used to trace their metabolic fate in vivo and in vitro.[5][6][7] By tracking the incorporation of the labeled acyl chain into complex lipids and other metabolites, researchers can elucidate metabolic pathways and fluxes.
Investigating Oxidative Stress
The substitution of hydrogen with deuterium at sites prone to oxidation, such as the bis-allylic positions in polyunsaturated fatty acids, can slow down lipid peroxidation.[1] This has been explored as a therapeutic strategy for diseases associated with oxidative stress.[2]
Anticancer Research
Some studies have investigated the anticancer properties of deuterated fatty acids. For instance, deuterated γ-linolenic acid has shown selective cytotoxicity towards tumor cells, with its accumulation in intracellular lipid droplets being a key factor.[8]
Caption: Conceptual pathway illustrating the role of deuterated fatty acids.
Conclusion
This compound is a highly valuable, isotopically labeled compound with significant applications in the fields of metabolic research, drug development, and the study of oxidative stress. The ability to synthesize this compound with high isotopic enrichment and chemical purity is essential for its effective use. The analytical techniques of mass spectrometry and NMR spectroscopy are crucial for the quality control and characterization of this compound, ensuring the reliability of experimental data derived from its use. As research into the therapeutic potential of deuterated compounds continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.
References
- 1. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of deuterium oxide to measure de novo fatty acid synthesis in normal subjects consuming different dietary fatty acid composition1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium reveals anticancer activity of fatty acid | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
1-Bromotetradecane-D29 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromotetradecane-D29, a deuterated analog of 1-bromotetradecane. This document is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development, offering detailed information on its properties, synthesis, and potential applications, particularly in metabolic research and as an analytical standard.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 347841-80-9 | [1][2] |
| Molecular Formula | C₁₄D₂₉Br | [1] |
| Molecular Weight | 306.46 g/mol | [1][2] |
| Synonyms | 1-Tetradecyl Bromide-d29, Myristyl Bromide-d29, n-Tetradecyl-1-bromide-d29 | [1] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
Physicochemical Properties of the Non-Deuterated Analog (1-Bromotetradecane)
While specific experimental data for the D29 analog is limited, the properties of the non-deuterated form (CAS: 112-71-0, MW: 277.28 g/mol ) provide a useful baseline.
| Property | Value | Reference |
| Appearance | Clear colorless to pale yellow liquid | [4][5][6] |
| Boiling Point | 175-178 °C at 20 mmHg | |
| Melting Point | 5-6 °C | |
| Density | 0.932 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
Synthesis of Deuterated Alkyl Halides: A General Overview
One potential synthetic pathway could involve the reduction of a fully deuterated myristic acid (Tetradecanoic acid-D27) to the corresponding deuterated alcohol (1-Tetradecanol-D29), followed by bromination.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols: General Applications of Deuterated Compounds
Due to the lack of specific published experimental protocols for this compound, this section outlines general methodologies where this and similar deuterated compounds find application, primarily as internal standards and tracers in metabolic studies.
Use as an Internal Standard in Mass Spectrometry
Objective: To accurately quantify the non-deuterated analog (1-bromotetradecane) or related long-chain alkyl compounds in a complex matrix.
Methodology:
-
Sample Preparation: A known amount of this compound is spiked into the biological or environmental sample containing the analyte of interest.
-
Extraction: The analyte and the internal standard are co-extracted from the matrix using an appropriate organic solvent.
-
Analysis by GC-MS or LC-MS: The extracted sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to a mass spectrometer (MS).
-
Quantification: The analyte is quantified by comparing the peak area of its characteristic mass-to-charge ratio (m/z) to the peak area of the m/z of the deuterated internal standard. The stable isotope-labeled standard co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.
Use as a Tracer in Metabolic Studies
Objective: To trace the metabolic fate of long-chain alkyl compounds in a biological system.
Methodology:
-
Administration: this compound is introduced into the biological system (e.g., cell culture, animal model).
-
Incubation and Sampling: The system is incubated for a defined period, and samples (e.g., cell lysates, tissues, plasma) are collected at various time points.
-
Metabolite Extraction: Metabolites are extracted from the collected samples.
-
Analysis by Mass Spectrometry: The extracts are analyzed by high-resolution mass spectrometry to identify and quantify metabolites that have incorporated the deuterium-labeled tetradecyl chain. This allows for the elucidation of metabolic pathways, including degradation, modification, and incorporation into more complex lipids.
Signaling Pathways and Logical Relationships
The primary utility of this compound in research is not as a modulator of signaling pathways itself, but as a tool to study these pathways. For instance, if 1-bromotetradecane or a related molecule is found to influence a particular signaling cascade, the deuterated analog can be used to trace its metabolic conversion and identify the active metabolite responsible for the effect.
Logical Workflow for Investigating Metabolic Impact on Signaling
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. 1-Bromotetradecane, 98% | Fisher Scientific [fishersci.ca]
- 5. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation [organic-chemistry.org]
- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Bromotetradecane-D29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Bromotetradecane-D29, a deuterated analog of the long-chain alkyl bromide. The incorporation of deuterium isotopes (²H or D) in place of protium (¹H) offers a powerful tool in various research applications, including metabolic tracing, mechanistic studies, and as internal standards in quantitative mass spectrometry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its characterization.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is synthesized based on the known spectral characteristics of its non-deuterated counterpart, 1-bromotetradecane, and the fundamental principles of isotopic substitution in NMR and MS.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 3.41 | t | 2H | -CH ₂Br | The signal for the protons on the carbon adjacent to the bromine atom is expected to be a triplet. |
| 1.85 | p | 2H | -CH₂CH ₂Br | The signal for the protons on the β-carbon is expected to be a pentet. |
| 1.25 | br s | 22H | -(CH ₂)₁₁- | The signals for the remaining methylene protons in the alkyl chain are expected to overlap, forming a broad singlet. |
| 0.88 | t | 3H | -CH ₃ | The signal for the terminal methyl protons is expected to be a triplet. |
Note: In a fully deuterated chain (this compound), the proton NMR spectrum would ideally show no signals. However, the data for the non-deuterated analog is presented for comparative purposes and for the analysis of residual proton signals in an incompletely deuterated sample.
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Notes |
| 33.7 | C H₂Br | Carbon adjacent to bromine. |
| 31.9 | C H₂ | Methylene carbons in the chain. |
| 29.7 | C H₂ | Methylene carbons in the chain. |
| 29.6 | C H₂ | Methylene carbons in the chain. |
| 29.4 | C H₂ | Methylene carbons in the chain. |
| 29.3 | C H₂ | Methylene carbons in the chain. |
| 28.7 | C H₂ | Methylene carbons in the chain. |
| 28.2 | C H₂ | Methylene carbons in the chain. |
| 22.7 | C H₂ | Methylene carbon adjacent to the terminal methyl group. |
| 14.1 | C H₃ | Terminal methyl carbon. |
Note: In the ¹³C NMR spectrum of the D29 isotopologue, the signals will be significantly broadened and split into multiplets due to C-D coupling, and their intensities will be reduced. The chemical shifts will be very similar to the non-deuterated compound.
Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Notes |
| 306/308 | [M]⁺ | Molecular ion peak for C₁₄D₂₉⁷⁹Br / C₁₄D₂₉⁸¹Br, showing the characteristic 1:1 isotopic pattern for bromine. |
| 227 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
Note: The molecular weight of 1-Bromotetradecane is approximately 277.28 g/mol .[1][2] The fully deuterated analog, this compound, has a calculated molecular weight of approximately 306.46 g/mol , considering the mass of deuterium.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Actual experimental parameters may need to be optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Acquire a standard ¹H NMR spectrum to identify any residual proton signals. The absence or significant reduction of proton signals is a primary indicator of high deuteration levels.[3]
-
Typical parameters on a 500 MHz spectrometer:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
-
-
²H (Deuterium) NMR Spectroscopy :
-
To directly observe the incorporated deuterium, a ²H NMR spectrum should be acquired. This will confirm the positions of deuteration.
-
Typical parameters:
-
Pulse Program: zg
-
Number of Scans: 128 or more (due to the lower gyromagnetic ratio of deuterium)
-
Relaxation Delay: 1.0 s
-
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon backbone.
-
Typical parameters on a 125 MHz spectrometer:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
-
Instrumentation :
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this volatile compound.
-
-
GC-MS Analysis :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Program the oven temperature to ensure good separation and peak shape. A typical program might start at 100°C and ramp up to 280°C.
-
The mass spectrometer will acquire mass spectra across the elution profile.
-
-
Data Analysis :
-
Examine the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and key fragment ions to confirm the structure and isotopic enrichment. The mass shift compared to the non-deuterated standard confirms the level of deuteration.[3]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a deuterated compound like this compound.
References
Navigating the Acquisition and Application of 1-Bromotetradecane-D29: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals requiring high-purity deuterated compounds, 1-Bromotetradecane-D29 serves as a critical building block and internal standard. This in-depth technical guide provides a comprehensive overview of its commercial availability, key specifications, and practical considerations for its procurement and application in a research environment.
Commercial Availability and Specifications
This compound is a deuterated analog of 1-bromotetradecane where 29 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications for its ability to serve as a stable, non-radioactive internal standard for the quantification of its non-labeled counterpart. Several specialized chemical suppliers offer this compound, each with specific product grades and purchasing options. Below is a summary of key quantitative data from prominent suppliers to facilitate comparison.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | D-3297 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | 98 atom % D | - | 250 mg, 500 mg |
| LGC Standards (TRC) | B688017 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | - | - | - |
| Pharmaffiliates | PA PST 002010 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | - | High Purity | Inquire |
| United States Biological | 409432 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | - | Highly Purified | Inquire |
Experimental Protocols: A General Framework for Use in Mass Spectrometry
While specific experimental protocols for this compound are not extensively published, its primary application lies as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The following provides a generalized workflow for its use.
Objective: To quantify the concentration of 1-bromotetradecane (the analyte) in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (1-bromotetradecane) of a known concentration in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of the internal standard (this compound) of a known concentration in the same solvent.
-
Create a series of calibration standards by spiking a blank biological matrix with varying known concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.
-
-
Sample Preparation:
-
To the unknown biological samples, add the same fixed amount of the internal standard (this compound) as used in the calibration standards.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix. The choice of extraction method will depend on the nature of the analyte and the matrix.
-
-
LC-MS Analysis:
-
Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography system coupled to a mass spectrometer.
-
Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.
-
Set up the mass spectrometer to monitor for specific precursor and product ion transitions for both the analyte and the deuterated internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). The mass difference of 29 amu will allow for their distinct detection.
-
-
Data Analysis:
-
For each injection, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing Workflows and Logical Relationships
To aid in the conceptualization of key processes, the following diagrams have been generated using the DOT language.
Caption: A streamlined workflow for the procurement of a deuterated research chemical.
Navigating the Landscape of Deuterated Compounds: A Technical Guide to the Safe Handling of 1-Bromotetradecane-D29
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 1-Bromotetradecane-D29, a deuterated analog of 1-Bromotetradecane. While specific safety data for the deuterated form is limited, this document extrapolates from the well-established safety profile of its non-deuterated counterpart and incorporates general principles of deuterated compound toxicology. This information is intended to empower researchers to work safely and effectively with this specialized chemical.
Understanding this compound: Properties and Toxicological Considerations
This compound is the isotopically labeled version of 1-Bromotetradecane, where 29 hydrogen atoms have been replaced by deuterium. This substitution can alter the compound's metabolic fate and pharmacokinetic properties due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1][2][3] While this "deuterium switch" can sometimes lead to a more favorable toxicological profile by slowing the formation of toxic metabolites, it is crucial to handle all deuterated compounds with the same rigor as their parent molecules until specific data becomes available.[1][2][4]
General Toxicological Insights for Deuterated Compounds:
-
Kinetic Isotope Effect: The increased strength of the C-D bond can slow down metabolic processes that involve C-H bond cleavage.[2] This can lead to increased plasma half-life and potentially altered metabolic pathways.[2][3][4]
-
Reduced Toxicity: In some cases, deuteration can reduce the production of toxic metabolites, thereby lowering the overall toxicity of the compound.[2][4]
-
Unpredictable Effects: It is important to note that the biological effects of deuteration are not always predictable and can vary significantly from one compound to another.[1]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for 1-Bromotetradecane, which serves as a close proxy for this compound in the absence of specific data for the deuterated form.
Table 1: Physical and Chemical Properties of 1-Bromotetradecane
| Property | Value | Reference |
| Molecular Formula | C14H29Br | [5][6][7][8] |
| Molecular Weight | 277.28 g/mol | [5][8] |
| Appearance | Colorless to pale yellow liquid | [5][6][9][10] |
| Odor | Odorless | [5][9][10] |
| Melting Point | 5 - 6 °C (41 - 42.8 °F) | [5][7][10][11][12] |
| Boiling Point | 175 - 178 °C (347 - 352.4 °F) at 20 mmHg | [5][7][10][11][12] |
| Density | 0.930 - 0.932 g/mL at 25 °C | [5] |
| Flash Point | 149 °C (300.2 °F) | [5][10] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [6][12] |
Table 2: Hazard Identification and Precautionary Statements for 1-Bromotetradecane
| Hazard Class | GHS Classification | Precautionary Statements | Reference |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362 | [7][8] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313 | [7][8] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340, P312, P403+P233, P405, P501 | [7][8] |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on standard laboratory practices for handling bromoalkanes and should be strictly adhered to when working with this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5][9] Contaminated clothing should be removed and washed before reuse.[5][9][10]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[5][9] If aerosols are generated or ventilation is inadequate, use a NIOSH-approved respirator.
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep containers tightly closed when not in use.
3.3. Storage
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][9][11][12]
3.4. First-Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
3.5. Spill and Disposal Procedures
-
Spill: Absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[5][9][10] Ensure adequate ventilation. Do not let the product enter drains.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.
Visualized Workflows and Relationships
To further aid in the safe handling of this compound, the following diagrams illustrate key safety-related workflows and logical relationships.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Myristyl bromide | C14H29Br | CID 8208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]
- 12. 1-Bromotetradecane [chembk.com]
1-Bromotetradecane-D29 stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 1-Bromotetradecane-D29
For researchers, scientists, and professionals in drug development, ensuring the integrity of specialized chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, a deuterated analog of 1-Bromotetradecane.
Chemical Identity and Properties
This compound is a stable, isotopically labeled compound. While detailed stability studies on the deuterated form are not extensively published, data from its non-deuterated counterpart, 1-Bromotetradecane, offers valuable insights into its general chemical behavior and handling requirements.
Quantitative Data Summary
To facilitate easy comparison, the following table summarizes the key storage and stability parameters for this compound and its non-deuterated analog.
| Parameter | This compound | 1-Bromotetradecane (Non-deuterated Analog) |
| Recommended Storage Temperature | -20°C[1] | Store below +30°C[2] |
| Chemical Stability | Stable | Chemically stable under standard ambient conditions (room temperature)[3] |
| Conditions to Avoid | Data not available | Strong heating[3], Incompatible products[4][5] |
| Incompatible Materials | Data not available | Strong bases, Strong oxidizing agents[2][4] |
| Hazardous Decomposition Products | Data not available | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[4] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not publicly available, a general approach for assessing the stability of such a compound would typically involve:
-
Long-Term Stability Assessment: The compound is stored under the recommended conditions (-20°C) and its purity is analyzed at regular intervals using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect any degradation.
-
Forced Degradation Studies: The compound is subjected to stress conditions like elevated temperatures, UV light, and humidity to identify potential degradation products and pathways. This provides a deeper understanding of its intrinsic stability.
Visualizing the Workflow for Storage and Handling
The following diagram outlines the logical steps for the proper storage and handling of this compound to maintain its quality and ensure user safety.
Caption: A logical workflow for the proper storage and handling of this compound.
Conclusion
The optimal storage condition for this compound is at -20°C in a tightly sealed container, protected from light and moisture.[1] Based on the data for its non-deuterated analog, it is a stable compound but should be kept away from strong bases and oxidizing agents.[2] Adherence to standard laboratory safety protocols, including the use of personal protective equipment and adequate ventilation, is essential during handling. For long-term storage, periodic purity checks are recommended to ensure the compound's integrity for experimental use.
References
Methodological & Application
Application Note: Quantification of Long-Chain Fatty Acids in Human Plasma by LC-MS/MS Using 1-Bromotetradecane-D29 as an Internal Standard
Abstract:
This application note presents a hypothetical, yet scientifically rigorous, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of representative long-chain fatty acids (LCFAs) in human plasma. To correct for matrix effects and variations during sample preparation and analysis, 1-Bromotetradecane-D29 is employed as an internal standard (IS). The protocol details a liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using an electrospray ionization source operating in negative ion mode with multiple reaction monitoring (MRM). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for LCFAs.
Introduction
Long-chain fatty acids (LCFAs) are crucial biomolecules involved in numerous physiological processes, including energy metabolism, cell signaling, and the composition of cellular membranes. Accurate quantification of LCFAs in biological matrices such as human plasma is essential for understanding their role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity.
A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and potential matrix effects that can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. An ideal internal standard co-elutes with the analytes of interest and exhibits similar ionization behavior, thereby ensuring accurate and precise quantification.
This application note describes a hypothetical method utilizing this compound as an internal standard for the quantification of several LCFAs. While there is no specific published data for this particular application, the principles and protocols are based on well-established methodologies for LCFA analysis by LC-MS/MS. This compound, being a long-chain alkyl bromide, is posited here as a suitable internal standard for non-polar LCFAs, assuming it would exhibit similar extraction and chromatographic behavior.
Experimental
Materials and Reagents
-
Analytes: Palmitic acid, Stearic acid, Oleic acid (Sigma-Aldrich, St. Louis, MO, USA)
-
Internal Standard: this compound (Hypothetically sourced)
-
Solvents: Acetonitrile, Methanol, Isopropanol, Water (LC-MS grade, Fisher Scientific, Waltham, MA, USA)
-
Reagents: Formic acid, Ammonium acetate (Optima™ LC/MS grade, Fisher Scientific)
-
Biological Matrix: Human plasma (BioIVT, Westbury, NY, USA)
Sample Preparation
A liquid-liquid extraction was performed to isolate the LCFAs and the internal standard from the plasma matrix.
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of a cold (-20°C) mixture of isopropanol and acetonitrile (1:1, v/v) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Methanol:Water with 10 mM Ammonium Acetate).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 10 mM Ammonium Acetate
-
Mobile Phase B: Methanol with 10 mM Ammonium Acetate
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: 80-98% B
-
8-9 min: 98% B
-
9.1-12 min: 80% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Sciex QTRAP 6500+
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: -4500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Palmitic Acid | 255.2 | 255.2 | -80 | -10 |
| Stearic Acid | 283.3 | 283.3 | -85 | -12 |
| Oleic Acid | 281.2 | 281.2 | -85 | -12 |
| This compound (IS) | 306.4 | 79.0 | -90 | -45 |
Data Analysis
Data acquisition and processing were performed using SCIEX Analyst® software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting was used to fit the calibration curve.
Results and Discussion
Method Validation
Calibration Curve:
The method demonstrated excellent linearity over the concentration range of 0.1 to 50 µg/mL for all analytes. The coefficient of determination (R²) was >0.99 for all calibration curves.
Table 2: Calibration Curve Summary
| Analyte | Linear Range (µg/mL) | Regression Equation | R² |
| Palmitic Acid | 0.1 - 50 | y = 0.045x + 0.002 | 0.998 |
| Stearic Acid | 0.1 - 50 | y = 0.041x + 0.003 | 0.997 |
| Oleic Acid | 0.1 - 50 | y = 0.048x - 0.001 | 0.999 |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Mid, and High). The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification).
Table 3: Accuracy and Precision Data
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Palmitic Acid | Low | 0.3 | 102.5 | 5.8 | 104.1 | 7.2 |
| Mid | 5.0 | 98.7 | 4.1 | 101.3 | 5.5 | |
| High | 40.0 | 101.2 | 3.5 | 99.8 | 4.8 | |
| Stearic Acid | Low | 0.3 | 105.3 | 6.2 | 106.8 | 8.1 |
| Mid | 5.0 | 100.1 | 3.9 | 102.5 | 6.3 | |
| High | 40.0 | 99.5 | 2.8 | 100.9 | 4.1 | |
| Oleic Acid | Low | 0.3 | 97.8 | 7.1 | 99.2 | 8.5 |
| Mid | 5.0 | 103.4 | 4.5 | 101.9 | 5.9 | |
| High | 40.0 | 100.8 | 3.1 | 102.3 | 4.4 |
Visualizations
Caption: Experimental workflow for LCFA quantification.
Conclusion
This application note outlines a hypothetical yet robust and reliable LC-MS/MS method for the quantification of long-chain fatty acids in human plasma using this compound as an internal standard. The method demonstrates good linearity, accuracy, and precision, making it suitable for bioanalytical applications. The principles and protocols described herein can be adapted and validated for the analysis of other LCFAs or in different biological matrices. The successful application of a deuterated internal standard like this compound is critical for compensating for analytical variability and ensuring high-quality quantitative data.
Application Note: High-Precision Analysis of Brominated Environmental Contaminants Using 1-Bromotetradecane-D29 as an Internal Standard
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of brominated environmental contaminants, such as polybrominated diphenyl ethers (PBDEs), utilizing 1-Bromotetradecane-D29 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex environmental matrices by correcting for sample preparation losses and instrumental variability.[1][2][3] This document provides a comprehensive protocol for sample extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS), along with data presentation guidelines for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Long-chain brominated compounds, including many flame retardants, are persistent organic pollutants (POPs) that bioaccumulate in the environment and pose risks to human and ecological health.[4][5] Accurate and precise quantification of these contaminants at trace levels is essential for monitoring, risk assessment, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of these compounds.[2][6][7]
The isotope dilution technique, employing a stable isotope-labeled internal standard (SIL IS), is the gold standard for quantitative analysis in mass spectrometry.[2][3] A SIL IS, such as this compound, is chemically almost identical to the target analytes, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.[1] Its mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for any variations throughout the analytical process.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution is the addition of a known amount of an isotopically labeled standard to the sample prior to any processing. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since both the analyte and the standard are subject to the same losses during sample preparation and potential signal suppression in the instrument's ion source, this ratio remains constant, leading to highly accurate and precise quantification.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. nilu.no [nilu.no]
- 5. Analysis of flame retardants [eurofins.de]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Application Notes: Metabolic Fate Studies Using 1-Bromotetradecane-D29
Introduction
1-Bromotetradecane is a 14-carbon alkylating agent utilized as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The lipophilic nature of the tetradecyl chain can significantly influence a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).[1] Understanding the metabolic fate of molecules containing this moiety is crucial for drug development. 1-Bromotetradecane-D29, a deuterated isotopologue of 1-bromotetradecane, serves as a powerful tool in these investigations.
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolism at the deuterated positions, a phenomenon known as the kinetic isotope effect.[2][3] Consequently, deuterated compounds can exhibit improved pharmacokinetic profiles, including a longer half-life and reduced formation of potentially toxic metabolites.[4][5] These characteristics make this compound an invaluable tracer for elucidating metabolic pathways and for developing more stable drug candidates.
This document provides detailed protocols and application notes for conducting metabolic fate studies of this compound in both in vivo and in vitro settings.
Proposed Metabolic Pathways
The metabolism of 1-bromotetradecane is hypothesized to proceed through two primary pathways: cytochrome P450 (CYP450)-mediated oxidation and glutathione (GSH) conjugation. The extensive deuteration in this compound is expected to significantly decrease the rate of oxidative metabolism.
Caption: Proposed metabolic pathways for this compound.
Experimental Protocols
Protocol 1: In Vivo Metabolic Fate Study in Rodents
This protocol outlines a typical in vivo study to determine the absorption, distribution, metabolism, and excretion of this compound in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats (n=5 per group)
-
Housing: Individually in metabolic cages to allow for separate collection of urine and feces.
2. Dosing:
-
Administer this compound via oral gavage or intravenous injection.
-
Dose: 10 mg/kg body weight.
3. Sample Collection:
-
Collect blood samples at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Collect urine and feces at 24-hour intervals for up to 72 hours.
-
At the end of the study, euthanize the animals and collect major tissues (liver, kidney, fat, brain).
4. Sample Processing and Analysis:
-
Extract the parent compound and its metabolites from plasma, urine, feces, and tissue homogenates using liquid-liquid or solid-phase extraction.
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.
Caption: Workflow for the in vivo metabolic fate study.
Protocol 2: In Vitro Metabolism with Liver Microsomes
This protocol is designed to investigate the metabolic stability and identify the primary metabolites of this compound in a controlled in vitro system.
1. Materials:
-
Rat or human liver microsomes.
-
NADPH regenerating system.
-
This compound.
2. Incubation:
-
Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL) in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.
Caption: Workflow for the in vitro metabolism study.
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.
Table 1: Pharmacokinetic Parameters of 1-Bromotetradecane vs. This compound in Rats (Oral Administration)
| Parameter | 1-Bromotetradecane | This compound |
| T½ (half-life, hours) | 4.5 | 12.8 |
| Cmax (max concentration, ng/mL) | 150 | 250 |
| AUC (area under the curve, ng·h/mL) | 980 | 2800 |
| Clearance (mL/h/kg) | 10.2 | 3.6 |
Table 2: Excretion Profile of this compound in Rats (% of Administered Dose)
| Excretion Route | 0-24 hours | 24-48 hours | 48-72 hours | Total |
| Urine | 15.2 | 5.1 | 1.8 | 22.1 |
| Feces | 50.8 | 10.3 | 3.5 | 64.6 |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | T½ (minutes) | Intrinsic Clearance (µL/min/mg) |
| 1-Bromotetradecane | 15 | 46.2 |
| This compound | 48 | 14.4 |
Conclusion
The use of this compound provides significant advantages in metabolic fate studies. The kinetic isotope effect allows for a clearer delineation of metabolic pathways, particularly those involving CYP450-mediated oxidation. The altered pharmacokinetic profile, characterized by a longer half-life and increased exposure, highlights the potential of deuteration in designing drug candidates with improved therapeutic properties. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals investigating compounds containing the tetradecyl bromide moiety.
References
- 1. nbinno.com [nbinno.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Long-Chain Fatty Acids in Human Plasma using Isotope Dilution Mass Spectrometry with 1-Bromotetradecane-D29
Abstract
This application note describes a robust and accurate method for the quantitative analysis of long-chain fatty acids (LCFAs) in human plasma using gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution. The protocol utilizes 1-Bromotetradecane-D29 as an internal standard to correct for variations during sample preparation and analysis, ensuring high precision and reliability. The method involves lipid extraction, derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode. This approach is suitable for researchers in clinical diagnostics, metabolic research, and drug development who require precise quantification of LCFAs.
Introduction
Long-chain fatty acids are essential biomolecules that play critical roles in cellular structure, energy metabolism, and signaling pathways.[1] Accurate measurement of their concentrations in biological matrices like plasma is crucial for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and inflammation.[1] Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of fatty acids.[1] However, the inherent volatility of LCFAs is low, necessitating a derivatization step to convert them into FAMEs for GC analysis.[1]
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision.[2] By introducing a known amount of a stable isotope-labeled internal standard at the beginning of the workflow, any analyte loss during sample preparation or fluctuations in instrument response can be effectively corrected.[1][3] Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[4][5]
This application note details the use of this compound as a novel internal standard for the IDMS of LCFAs. Its long C14 alkyl chain provides structural similarity to the target analytes, ensuring comparable extraction efficiency and chromatographic behavior. The presence of a bromine atom and a high degree of deuteration (D29) results in a unique mass spectrum with a significant mass shift from the native FAMEs, preventing any potential spectral overlap.
Experimental Protocol
Materials and Reagents
-
This compound (Internal Standard)
-
Fatty Acid Standards (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid)
-
Human Plasma (K2-EDTA)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Glassware: Screw-capped glass tubes, Pasteur pipettes, volumetric flasks
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI or similar)
Sample Preparation
-
Lipid Extraction:
-
To 100 µL of human plasma in a screw-capped glass tube, add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[1]
-
Vortex vigorously for 1 minute.[1]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.[1]
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.[1]
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Seal the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm
-
Inlet: 250°C, split ratio 25:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes
-
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters for Target Analytes and Internal Standard
| Compound | Analyte (FAME) | Retention Time (min, approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Palmitic Acid | Methyl Palmitate | 12.5 | 270.2 | 74.1, 87.1 |
| Linoleic Acid | Methyl Linoleate | 14.8 | 294.2 | 67.1, 81.1 |
| Oleic Acid | Methyl Oleate | 15.1 | 296.2 | 264.2, 55.1 |
| Stearic Acid | Methyl Stearate | 15.5 | 298.2 | 74.1, 87.1 |
| Internal Standard | This compound | 13.8 | 306.3 | 164.1, 178.1 |
Table 2: Calibration Curve Data for Palmitic Acid
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.0338 |
| 5 | 76,543 | 452,345 | 0.1692 |
| 10 | 151,987 | 449,876 | 0.3378 |
| 25 | 380,123 | 451,111 | 0.8426 |
| 50 | 755,678 | 450,567 | 1.6772 |
| 100 | 1,520,345 | 451,789 | 3.3651 |
| Correlation Coefficient (R²) | 0.9995 |
Visualizations
Caption: Experimental workflow for fatty acid analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described method provides a reliable and accurate approach for the quantification of long-chain fatty acids in human plasma. The use of this compound as an internal standard is critical for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data. This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.
References
Application Notes: Tracing Fatty Acid Metabolism with 1-Bromotetradecane-D29
Application Notes and Protocols for 1-Bromotetradecane-D29 in Biological Samples
Introduction
Quantitative analysis of small molecules in complex biological matrices is a significant challenge in biomedical research and drug development. Mass spectrometry (MS) coupled with chromatographic separation, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become an indispensable tool for this purpose.[1] However, the accuracy and reproducibility of these methods can be affected by various factors, including sample loss during preparation and matrix-induced ion suppression or enhancement in the mass spectrometer.[2] To correct for these variations, the use of internal standards is crucial.[3][4]
Stable isotope-labeled compounds, particularly deuterated analogues of the analytes, are considered the gold standard for internal standards.[2] They share nearly identical physicochemical properties with their non-labeled counterparts, causing them to co-elute during chromatography and experience similar ionization effects, yet they are distinguishable by their mass difference in the mass spectrometer.[3] This allows for precise and accurate quantification.
1-Bromotetradecane-D29 is a deuterated version of 1-bromotetradecane, a long-chain alkyl halide. While primarily used in organic synthesis, its deuterated form serves as an excellent internal standard for the quantification of long-chain aliphatic compounds, environmental contaminants, or drug molecules with similar long alkyl chains in various biological samples. This document provides a detailed protocol for its application.
Physicochemical Properties
The properties of this compound are based on its non-deuterated form, with the key difference being its molecular weight due to the substitution of 29 hydrogen atoms with deuterium.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₉DBr | [5] |
| Molecular Weight | ~306.46 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 175-178 °C at 20 mmHg | [8] |
| Melting Point | 4-6 °C | |
| Density | ~1.02 g/cm³ at 20 °C | |
| Solubility | Soluble in acetone, benzene, chloroform | [6] |
| Storage | Store at 2-30°C |
Experimental Protocol: Quantification of Long-Chain Analytes in Human Plasma
This protocol details the use of this compound as an internal standard (IS) for the quantification of a hypothetical long-chain analyte in human plasma using LC-MS/MS.
1. Materials and Reagents
-
Biological Sample: Human Plasma (stored at -80°C)
-
Internal Standard (IS): this compound
-
Analyte: Analytical standard of the target long-chain compound
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
-
Additives:
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with an ESI source
-
Reversed-phase C18 column[4]
-
2. Preparation of Standard and Internal Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte standard in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution with methanol. This concentration may require optimization based on the analyte's expected concentration and instrument sensitivity.
3. Sample Preparation and Extraction (Folch Method)
This workflow outlines the key steps from sample reception to analysis.
Caption: General experimental workflow for analyte extraction from plasma using an internal standard.
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample by adding 10 µL of the 10 ng/mL IS working solution (this compound).
-
For the calibration curve, use a blank matrix (e.g., water or stripped plasma) and spike with both the analyte working solutions and the IS working solution.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to each tube.[4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.[4]
-
Carefully collect the lower organic layer, which contains the lipids and hydrophobic analytes, and transfer it to a new tube.[4]
-
Dry the collected organic solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis
The following table provides typical starting parameters for an LC-MS/MS analysis, which should be optimized for the specific analyte of interest.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water:Acetonitrile (95:5, v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Acquisition | Multiple Reaction Monitoring (MRM) |
| MRM Transition 1 | Analyte Precursor Ion → Analyte Product Ion |
| MRM Transition 2 | IS Precursor Ion → IS Product Ion (for this compound) |
5. Data Analysis and Quantification
The principle of quantification using an internal standard relies on the ratio of the analyte signal to the IS signal. This ratio corrects for variability during sample processing and analysis.
Caption: Logical workflow for analyte quantification using an internal standard.
-
Calculate Response Ratio: For each sample and standard, calculate the ratio of the analyte's peak area to the IS's peak area.
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Generate Calibration Curve: Plot the Response Ratio of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Determine Unknown Concentration: Use the Response Ratio from the unknown biological samples to calculate the analyte concentration using the regression equation from the calibration curve.
Example Calibration Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |
| 0.1 | 1,520 | 150,100 | 0.010 |
| 0.5 | 7,650 | 152,500 | 0.050 |
| 1.0 | 14,980 | 148,900 | 0.101 |
| 5.0 | 78,100 | 155,300 | 0.503 |
| 10.0 | 151,200 | 150,800 | 1.003 |
| 50.0 | 765,400 | 151,600 | 5.049 |
| 100.0 | 1,499,800 | 149,500 | 10.032 |
This compound is a valuable tool for researchers requiring accurate quantification of long-chain hydrophobic molecules in complex biological samples. Its properties as a stable isotope-labeled internal standard allow it to effectively correct for analytical variability, from extraction to detection.[9][10] The provided protocol offers a robust starting point for method development. Researchers should note that optimization of extraction procedures and LC-MS/MS parameters is essential to achieve the best performance for their specific analyte and biological matrix.
References
- 1. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetradecane, 1-bromo- [webbook.nist.gov]
- 6. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]
- 7. A16082.0E [thermofisher.com]
- 8. 1-Bromotetradecane [chembk.com]
- 9. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Note: Quantification of Long-Chain Fatty acids with 1-Bromotetradecane-D29
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acids (LCFAs) are critical components of cellular structures, signaling molecules, and energy storage. Their accurate quantification in biological matrices is essential for understanding various physiological and pathological processes. This application note describes a robust and sensitive method for the quantification of LCFAs using 1-Bromotetradecane-D29 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[1] This stable isotope dilution technique involves adding a known quantity of the deuterated standard to the sample at the beginning of the preparation process.[1]
The general workflow for this method includes lipid extraction from the biological sample, saponification to release free fatty acids, derivatization to enhance volatility for GC-MS analysis, and finally, quantification based on the peak area ratio of the analyte to the internal standard.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of long-chain fatty acids using this compound.
Protocol 1: Lipid Extraction from Plasma
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer containing the lipids to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are often analyzed by GC after methylation to their FAME derivatives to increase their volatility.[3]
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH. Heat the mixture at 80°C for 10 minutes to hydrolyze the lipids into free fatty acids.
-
Methylation: Cool the sample to room temperature. Add 2 mL of 14% boron trifluoride (BF3) in methanol.[4] Heat at 80°C for another 10 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for each fatty acid and the internal standard.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. The concentration of each long-chain fatty acid is calculated using a calibration curve generated from standards of known concentrations.
Table 1: Selected Ion Monitoring (SIM) Parameters for Target Analytes
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Myristic Acid (C14:0) Methyl Ester | ~10.5 | 242 | 74 | 87 |
| Palmitic Acid (C16:0) Methyl Ester | ~12.8 | 270 | 74 | 87 |
| Stearic Acid (C18:0) Methyl Ester | ~15.0 | 298 | 74 | 87 |
| Oleic Acid (C18:1) Methyl Ester | ~15.2 | 296 | 264 | 55 |
| Linoleic Acid (C18:2) Methyl Ester | ~15.5 | 294 | 67 | 81 |
| This compound (IS) | ~11.0 | 321 | 135 | 149 |
Table 2: Example Quantification of LCFAs in Human Plasma
| Fatty Acid | Concentration (µg/mL) ± SD (n=3) |
| Myristic Acid (C14:0) | 15.2 ± 1.8 |
| Palmitic Acid (C16:0) | 120.5 ± 9.7 |
| Stearic Acid (C18:0) | 85.3 ± 6.2 |
| Oleic Acid (C18:1) | 250.1 ± 15.4 |
| Linoleic Acid (C18:2) | 310.8 ± 21.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of long-chain fatty acids.
Caption: Workflow for LCFA quantification.
Signaling Pathway
Long-chain fatty acids, such as arachidonic acid, are precursors to eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes.[1]
Caption: Simplified arachidonic acid signaling.
References
Application of 1-Bromotetradecane-D29 in Pharmacokinetic Analysis of Brominated Compounds
Introduction
In the field of drug development and toxicology, understanding the pharmacokinetic (PK) profile of a compound is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME). For brominated compounds, which are prevalent in various industrial applications and have potential environmental and health impacts, accurate quantification in biological matrices is paramount. The use of stable isotope-labeled internal standards, such as 1-Bromotetradecane-D29, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This deuterated analog of 1-bromotetradecane serves as an ideal internal standard for the pharmacokinetic studies of long-chain bromoalkanes and structurally related brominated compounds. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization, leading to highly accurate and precise results.[4][5]
Principle of Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of isotope dilution mass spectrometry. A known amount of this compound is added to all samples, including calibration standards and quality controls, at the initial stage of sample processing.[5] Since this compound is chemically identical to its non-labeled counterpart, it will behave similarly throughout the entire analytical procedure, including extraction recovery, potential degradation, and ionization efficiency in the mass spectrometer.
The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z) difference. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratiometric measurement effectively cancels out variations that can occur during the analytical process, thus enhancing the robustness and reliability of the bioanalytical method.[5][6]
Advantages of Using this compound
The use of this compound as an internal standard offers several key advantages:
-
High Accuracy and Precision: By compensating for variations in sample preparation and instrument response, it significantly improves the accuracy and precision of the quantification.[1][6]
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer. As the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides effective correction.[3]
-
Improved Robustness: The method becomes more resilient to minor variations in experimental conditions, leading to more consistent and reliable data.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[2][3]
Experimental Workflow
The general workflow for a pharmacokinetic study of a brominated compound using this compound as an internal standard is depicted below.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated bioanalytical method for a hypothetical brominated compound using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low QC | 3 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| Mid QC | 100 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| High QC | 800 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Factor |
| Low QC | 85 - 95 | 0.95 - 1.05 |
| High QC | 85 - 95 | 0.95 - 1.05 |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the brominated compound in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard at an appropriate concentration.
2. Preparation of Calibration Standards and Quality Controls
-
Spike blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A constant amount of the internal standard working solution is added to all samples except for the blank matrix.
3. Sample Preparation (Protein Precipitation)
This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
5. Bioanalytical Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines.[7] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[5]
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the variability of the measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of brominated compounds in pharmacokinetic studies. Its properties as a stable isotope-labeled analog ensure high accuracy and precision, which are critical for making informed decisions in drug development and toxicological risk assessment. The detailed protocols and validation parameters outlined in these application notes provide a framework for researchers to develop and implement high-quality bioanalytical methods for the analysis of this class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with 1-Bromotetradecane-D29
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical methods. The following guides and frequently asked questions (FAQs) address the critical issue of matrix effects and the role of stable isotope-labeled internal standards, with a focus on the application of 1-Bromotetradecane-D29. While specific public-domain application notes for this compound are limited, the principles and protocols outlined here are based on the established best practices for using deuterated internal standards to ensure accurate and reliable quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the analyte.[1] These effects are a significant challenge, especially in complex biological matrices like plasma, urine, and tissue extracts, which contain numerous endogenous components such as salts, lipids, and proteins.[1]
Q2: How does an internal standard like this compound help in minimizing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the unlabeled analyte (in this case, an analyte with a long alkyl chain), it is expected to have very similar chromatographic retention, extraction recovery, and ionization response.[2][3] By adding a known amount of this compound to each sample, any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard.[1] The final concentration is determined by the ratio of the analyte signal to the internal standard signal, which normalizes the variations caused by matrix effects, leading to more accurate and reproducible results.[1]
Q3: For which types of analytes would this compound be a suitable internal standard?
A3: this compound would be most suitable as an internal standard for the quantification of nonpolar, long-chain alkyl compounds. Its utility would be for analytes with similar chemical structures, such as other long-chain alkyl bromides, fatty acids, lipids, or molecules with long aliphatic tails. The principle is that the internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure they behave similarly during sample preparation and analysis.[4]
Q4: Can deuterated internal standards like this compound completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][5] A phenomenon known as the "isotope effect" can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated internal standard.[1] If the analyte and internal standard elute into regions with significantly different matrix-induced ion suppression or enhancement, this can lead to inaccurate quantification.[5] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte-to-internal standard area ratio.
-
Question: My analyte-to-internal standard (this compound) area ratio is highly variable across replicate injections of the same sample. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample and standard. Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard to achieve homogeneity.
-
Poor Mixing of Internal Standard: The internal standard solution must be well-mixed before being added to the samples.
-
Injector Problems: Inconsistent injection volumes due to autosampler issues can lead to variability. Check for air bubbles in the syringe and ensure the injection needle is correctly positioned.[1]
-
Matrix Effects on the Internal Standard: In cases of severe matrix effects, even the internal standard's signal can be suppressed to a level near the limit of quantification, leading to poor precision.[1] Consider further sample cleanup or dilution.
-
Issue 2: The analyte and this compound do not co-elute.
-
Question: I am observing a noticeable separation between my analyte and this compound during the chromatographic run. How can I address this?
-
Answer:
-
Chromatographic Method Optimization: A slight chromatographic shift can be caused by the isotopic effect.[1] Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.
-
Column Degradation: A contaminated or degraded analytical column can affect the separation. Try replacing the column with a new one of the same type and implement a column washing protocol.[1]
-
Issue 3: Unexpectedly high or low analyte concentrations are being calculated.
-
Question: The calculated concentrations of my analyte are consistently and significantly different from the expected values, even with the use of this compound. What should I investigate?
-
Answer:
-
Purity of the Internal Standard: The isotopic and chemical purity of the deuterated internal standard is crucial. If the internal standard is contaminated with the unlabeled analyte, it will lead to an overestimation of the analyte concentration.
-
Incorrect Concentration of Internal Standard Solution: An error in the preparation of the internal standard stock or working solutions will lead to systematic errors in quantification. Carefully reprepare the solutions and verify their concentrations.[1]
-
Differential Matrix Effects: As mentioned in the FAQs, if the analyte and internal standard are not affected by the matrix in the same way (due to slight separation or other factors), it can lead to inaccurate results.[5] A thorough matrix effect evaluation is recommended.
-
Cross-Contamination: Carryover from a high-concentration sample to a subsequent low-concentration sample can result in artificially high concentrations. Optimize the autosampler wash procedure and include blank injections after high-concentration samples to check for carryover.[1]
-
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment to illustrate how to quantify the extent of ion suppression or enhancement.
| Sample Set | Analyte Peak Area (Analyte X) | IS Peak Area (this compound) | Matrix Effect (%) - Analyte | Matrix Effect (%) - IS |
| Set A (Neat Solution) | 1,500,000 | 1,600,000 | 100% (Reference) | 100% (Reference) |
| Set B (Post-Spiked Matrix) | 975,000 | 1,040,000 | 65% (Suppression) | 65% (Suppression) |
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
In this example, both the analyte and the internal standard experience a similar degree of ion suppression (35%), demonstrating that this compound is effectively compensating for the matrix effect for Analyte X.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement for a given analyte and internal standard in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard (e.g., this compound) in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. After the final extraction step, spike the extracted matrix with the analyte and internal standard to the same final concentration as in Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard at the same concentration as in Set A before the sample preparation procedure. This set is used to determine the overall recovery.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) x 100.
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) x 100.
-
Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) x 100.
-
Visualizations
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
Optimizing LC-MS/MS parameters for 1-Bromotetradecane-D29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 1-Bromotetradecane-D29.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization technique for this compound and why? A1: Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization technique. 1-Bromotetradecane is a nonpolar, thermally stable compound with a relatively low molecular weight, which are characteristics well-suited for APCI.[1] Electrospray Ionization (ESI) is generally less effective for nonpolar compounds as it relies on the analyte's ability to hold a charge in solution, which is challenging for hydrophobic molecules.[2][3] APCI utilizes a corona discharge to create gas-phase ions, making it more effective for analyzing less polar to nonpolar compounds.[4][5]
Q2: Why is the retention time of my deuterated standard (this compound) different from the unlabeled analyte? A2: A slight difference in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the molecule's acidity and polarity, leading to small changes in its interaction with the stationary phase of the LC column.[6][7] While this effect is often minimal, it can be more pronounced in certain chromatographic systems. It is crucial to verify that the shift is consistent and does not interfere with quantification.
Q3: What are common sources of background noise or contamination when analyzing long-chain hydrophobic compounds? A3: Common sources of contamination for hydrophobic compounds like 1-Bromotetradecane include plasticizers (e.g., phthalates) from lab consumables, pump oils, detergents (e.g., PEG-containing compounds), and sample carryover from previous injections. These compounds can accumulate on the LC column or in the MS source. To mitigate this, use high-purity solvents, flush the system thoroughly between runs, and consider dedicated columns and tubing for hydrophobic analyses.
Q4: Can the deuterium atoms on this compound exchange or be lost during analysis? A4: While deuterium labeling is generally stable, loss of deuterium can occur under certain conditions, a process known as isotopic exchange.[6][8] This is more common for deuterium atoms attached to heteroatoms (O, N, S) or acidic carbons. For this compound, where deuterium replaces hydrogen on the alkyl chain, the risk is low. However, harsh source conditions (e.g., excessively high temperatures or voltages) could potentially induce fragmentation or exchange. It is good practice to use the mildest MS conditions that still provide adequate signal.[9]
Troubleshooting Guides
Problem: Low or No Signal Intensity
| Question | Possible Cause | Troubleshooting Action |
| Is the correct ionization source being used? | ESI is inefficient for this nonpolar analyte. | Switch to an APCI source . Ensure the corona discharge needle is clean and properly positioned. |
| Are the mobile phase and sample solvent compatible? | The highly hydrophobic analyte may precipitate in a highly aqueous mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. Use a high percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase. |
| Are the APCI source parameters optimized? | Suboptimal gas flows, temperatures, or corona current can lead to poor ionization efficiency. | Systematically optimize the nebulizer gas flow, auxiliary gas flow, vaporizer temperature (typically 350–500 °C for APCI), and corona current (usually 2–5 µA).[1] |
| Are the mass spectrometer parameters correctly set? | Incorrect precursor/product ion masses or insufficient collision energy will result in no signal. | Confirm the m/z values for the precursor ion of this compound and the selected product ion(s). Perform an infusion analysis to optimize the cone/capillary voltage and collision energy.[10][11] |
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Question | Possible Cause | Troubleshooting Action |
| Is the LC column chemistry appropriate? | The analyte is highly hydrophobic. | Use a C18 or C30 reversed-phase column, which provides strong retention for nonpolar compounds.[12] |
| Is there evidence of column contamination? | Buildup of hydrophobic residues from previous samples can degrade column performance. | Flush the column with a strong solvent like isopropanol. If performance does not improve, replace the column. |
| Is the mobile phase composition optimal? | Inadequate organic solvent strength can lead to poor peak shape. | Increase the initial percentage of organic solvent in your gradient or switch to a stronger organic solvent (e.g., from methanol to acetonitrile). Ensure mobile phase additives (if any) are compatible. |
| Is there sample overload? | Injecting too much analyte can saturate the column, leading to fronting or broad peaks. | Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: LC-MS/MS Method Development for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a nonpolar solvent such as isopropanol or acetonitrile.
-
Create a working solution (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase composition (e.g., 80:20 acetonitrile:water) for direct infusion and LC-MS/MS analysis.
-
-
Mass Spectrometry Optimization (Direct Infusion):
-
Set up the mass spectrometer with an APCI source in positive ion mode.
-
Infuse the 1 µg/mL working solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Acquire full scan spectra to identify the precursor ion. For this compound (C14H29Br with 29 deuteriums), the expected ion may be [M-H]+ or other adducts.
-
Select the most abundant precursor ion and perform a product ion scan to identify stable, high-intensity fragment ions.
-
Create a Multiple Reaction Monitoring (MRM) method using the selected precursor and product ions.
-
Optimize the cone voltage (or equivalent parameter) to maximize the precursor ion intensity.
-
Optimize the collision energy to maximize the intensity of the chosen product ion.[13]
-
-
Liquid Chromatography Optimization:
-
Install a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Set up a binary mobile phase system:
-
Mobile Phase A: Water with 0.1% formic acid (or other suitable modifier).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Start with a high percentage of Mobile Phase B (e.g., 80%) in a gradient elution to ensure retention of the hydrophobic analyte.
-
Perform injections and adjust the gradient profile (initial %, ramp, final %) to achieve a sharp, symmetrical peak with an appropriate retention time (typically 2-5 minutes).
-
Optimize the column temperature (e.g., start at 40 °C) and flow rate (e.g., 0.4 mL/min for a 2.1 mm ID column) to improve peak shape and resolution.
-
Quantitative Data Summary
Table 1: Suggested Starting LC-MS/MS Parameters
| Parameter | Suggested Starting Value | Notes |
| LC Column | C18, 50 x 2.1 mm, < 2 µm | A standard choice for hydrophobic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is often a stronger eluent than methanol for hydrophobic compounds. |
| Gradient | Start at 80% B, ramp to 98% B | A high initial organic percentage is crucial for retention. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and pressure limits. |
| Column Temp. | 40 °C | Higher temperatures can improve peak shape by reducing viscosity. |
| Injection Vol. | 2-5 µL | Keep low to prevent overload. |
| Ionization Source | APCI (Positive Ion Mode) | Essential for this nonpolar analyte. |
| Vaporizer Temp. | 400 °C | Optimize based on instrument manufacturer recommendations. |
| Corona Current | 4 µA | A typical starting point for APCI. |
| Sheath/Nebulizer Gas | Instrument Dependent | Optimize for a stable spray. |
| Cone Voltage | Optimize via infusion (e.g., 20-50 V) | Critical for maximizing precursor ion intensity. |
| Collision Energy | Optimize via infusion (e.g., 15-40 eV) | Critical for maximizing product ion intensity. |
Visual Workflow
Caption: Troubleshooting workflow for low signal or poor peak shape issues.
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of 1-Bromotetradecane-D29
Welcome to the technical support center for the chromatographic analysis of 1-Bromotetradecane-D29. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in chromatography?
Poor peak shape, including tailing, fronting, splitting, or broadening, can stem from various factors related to the instrument, column, mobile phase/carrier gas, or the sample itself. Common issues include improper column installation, column contamination, a mismatch in solvent polarities between the sample and the mobile phase, and column overload.[1]
Q2: Are there specific challenges associated with the chromatography of halogenated compounds like this compound?
Yes, halogenated compounds can pose unique challenges. In gas chromatography (GC), they may interact with active sites in the injector liner or on the column, which can lead to peak tailing. Using deactivated liners and columns designed for inertness is often beneficial. In liquid chromatography (LC), the selection of the mobile phase and column chemistry is crucial to prevent secondary interactions that can cause poor peak shape.[2] Additionally, interactions between halogenated solvents and the ion source in GC-MS can cause peak tailing.
Q3: How does the deuterium labeling in this compound affect its chromatographic behavior compared to the non-deuterated form?
Deuterated compounds generally exhibit similar chemical properties and chromatographic behavior to their non-deuterated counterparts. However, subtle differences in retention time can occur. The deuterated compound may elute slightly earlier in reversed-phase HPLC and sometimes in GC. This is attributed to the slightly weaker intermolecular forces of C-D bonds compared to C-H bonds. This small shift in retention time is not typically a cause of poor peak shape.
Q4: What is considered an acceptable peak shape?
An ideal chromatographic peak is symmetrical and has a Gaussian shape. In practice, some deviation is normal. Peak symmetry is often measured by the asymmetry factor (As) or tailing factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. Generally, As or Tf values between 0.9 and 1.5 are considered acceptable for most applications. Values outside this range may indicate a problem that needs to be addressed, as they can affect the accuracy and precision of quantification.
Troubleshooting Guides
Poor peak shape can significantly compromise the accuracy and reliability of your analytical results. Use the following guides to diagnose and resolve common peak shape issues encountered during the analysis of this compound.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Caption: A decision tree to troubleshoot peak tailing.
| Potential Cause | Description | Recommended Solution |
| Active Sites | Silanol groups on the column packing or active sites in the injector liner can interact with the analyte. Halogenated compounds are particularly susceptible to this. | Use a highly deactivated column and liner. Consider trimming the column (10-20 cm from the front) to remove accumulated non-volatile residues. |
| Column Contamination | Non-volatile matrix components can accumulate on the column, leading to peak tailing and broadening. | Implement a sample cleanup procedure. Use a guard column to protect the analytical column. |
| Sample/Solvent Mismatch | If the sample solvent is significantly different in polarity from the mobile phase, it can cause peak distortion. | Ensure the sample is dissolved in the mobile phase or a solvent with a similar polarity. |
| Low Column Temperature (GC) | Insufficient temperature can lead to poor mass transfer and peak tailing. | Increase the column temperature in increments of 10-20°C. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the inlet can create dead volume, leading to tailing.[3] | Re-cut the column ensuring a clean, square cut.[3] Follow the manufacturer's instructions for correct column installation.[3] |
| Ion Source Contamination (GC-MS) | Interaction of halogenated compounds with a contaminated ion source can cause tailing. | Clean the ion source. Avoid using halogenated solvents if possible. |
Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Caption: A decision tree to troubleshoot peak fronting.
| Potential Cause | Description | Recommended Solution |
| Column Overload | Injecting too much sample onto the column can saturate the stationary phase. | Reduce the injection volume or dilute the sample. For GC, consider increasing the split ratio. |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can lead to fronting. | Ensure the sample is completely dissolved. Consider a different injection solvent that is more compatible with both the sample and the mobile phase/stationary phase. |
| Low Temperature | Insufficient column or injector temperature can cause condensation and subsequent fronting. | Increase the column and/or injector temperature. |
| Column Collapse | A physical collapse of the column packing material can create a void at the head of the column. | Replace the column. Ensure operating conditions (temperature, pH) are within the column's specifications. |
Experimental Protocols
General GC-MS Starting Conditions for this compound
| Parameter | Suggested Starting Condition | Notes |
| GC System | Agilent 7890 Series GC or similar | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, non-polar column | A non-polar column is a good starting point for this analyte. |
| Carrier Gas | Helium, constant flow | 1.0 - 1.5 mL/min |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280 °C | Should be high enough to ensure complete vaporization. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations | Adjust the split ratio based on sample concentration to avoid overload. |
| Oven Program | - Initial Temperature: 80 °C, hold for 1 min - Ramp: 15 °C/min to 300 °C - Hold: 5 min at 300 °C | This program should be optimized based on the desired separation. |
| MS System | Mass Selective Detector (MSD) | |
| Transfer Line Temp | 280 °C | To prevent condensation before the MS source. |
| Ion Source Temp | 230 °C | Standard for electron ionization. |
| Quadrupole Temp | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Scan Range | m/z 40-500 |
Disclaimer: This technical support guide is intended to provide general advice and starting points for method development. The optimal conditions for your specific application may vary and require further optimization.
References
Technical Support Center: Deuterated Long-Chain Alkyl Halide Standards
Welcome to the technical support center for deuterated long-chain alkyl halide standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using deuterated long-chain alkyl halides as internal standards?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][3]
-
Purity Issues: The presence of the unlabeled analyte or other impurities in the deuterated IS stock.[1][2]
-
Inaccurate Quantification: Discrepancies in analytical results due to factors like differential matrix effects or incorrect purity assessment.[1][4]
-
Stability and Degradation: The chemical breakdown of the standard due to improper storage or handling.[5]
Q2: Why is my deuterated internal standard eluting at a different retention time than the analyte?
This phenomenon, known as the "isotope effect" or chromatographic shift, is common. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][4] This is because deuterium atoms can influence the molecule's interaction with the stationary phase.[3][6] This can be problematic as it may lead to differential matrix effects, where the analyte and the standard experience varying levels of ion suppression or enhancement, compromising analytical accuracy.[1][2]
Q3: What causes the loss of deuterium labels (isotopic exchange) from the standard?
Isotopic exchange, or H/D back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2] This is more likely under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms (like -OH or -NH) or on a carbon atom adjacent to a carbonyl group.[2] It is best to use standards where deuterium is incorporated into a stable part of the carbon skeleton.[4]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[2][4]
Q4: How can I verify the purity of my deuterated long-chain alkyl halide standard?
The isotopic and chemical purity of a deuterated standard should always be confirmed.[1]
-
Supplier Documentation: Always request a Certificate of Analysis (CoA) from your supplier that specifies the isotopic and chemical purity.[1]
-
Analytical Verification: Purity can be assessed using high-resolution mass spectrometry (HR-MS) to determine the distribution of isotopologues and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the deuterium labels and the overall structural integrity.[4][5]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantitative results, work through the following troubleshooting steps.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Poor Stability and Degradation of the Standard
Deuterated long-chain alkyl halides can be susceptible to degradation. Proper storage and handling are critical to maintain their integrity.[5]
Key Factors Affecting Stability:
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures accelerate decomposition rates (substitution, elimination).[5] | Store at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.[5] |
| Light (UV) | Promotes homolytic cleavage of the C-X bond, initiating free-radical reactions.[5] | Store in amber glass vials or in the dark.[5] |
| Moisture | Can act as a nucleophile, leading to slow hydrolysis to the corresponding alcohol.[5] | Store in tightly sealed containers with high-quality caps (e.g., PTFE-lined). Handle under an inert atmosphere (Nitrogen or Argon).[5] |
| Presence of Bases | Strong bases promote dehydrohalogenation (elimination) to form alkenes.[5] | Ensure storage containers are free of basic residues. Store separately from bases like amines or hydroxides.[5] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity
Objective: To determine the isotopic purity and check for the presence of non-deuterated analyte in the standard.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).[1]
-
Analysis: Infuse the solution directly into a high-resolution mass spectrometer or perform a liquid chromatography separation.[1]
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate ionization mode.[1]
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[1]
-
Calculate the isotopic purity by comparing the peak area of the desired deuterated isotopologue to the sum of all related isotopologue peak areas.
-
The response for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the contribution from the IS to the analyte signal should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]
-
Protocol 2: Assessment of Isotopic Stability (H/D Exchange)
Objective: To determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix.[1][4]
Caption: Experimental workflow for assessing isotopic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development with 1-Bromotetradecane-D29
Welcome to the technical support center for method development and troubleshooting when using 1-Bromotetradecane-D29 as an internal standard. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to resolve common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Bromotetradecane, meaning that 29 of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) techniques. The key benefit of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (the non-deuterated form), but it has a different mass. This allows it to be distinguished by the mass spectrometer, while co-eluting with the analyte, which helps to correct for variations in sample preparation, injection volume, and instrument response.
Q2: What are the most common issues encountered when using deuterated internal standards like this compound?
The most common issues include:
-
Isotopic Exchange: The replacement of deuterium atoms with hydrogen atoms from the sample matrix or solvent.[1]
-
Chromatographic Shift: The deuterated standard and the analyte having slightly different retention times.[1][2]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2]
-
Purity Issues: The presence of unlabeled analyte in the deuterated internal standard solution.[1]
Q3: How can I prevent isotopic exchange of the deuterium labels?
Isotopic exchange can be minimized by:
-
Controlling pH: Avoid storing or analyzing samples in strongly acidic or basic solutions.[1]
-
Solvent Selection: Use aprotic solvents where possible, especially during sample preparation and storage.
-
Temperature Control: Store the internal standard and samples at low temperatures to reduce the rate of exchange reactions.
Q4: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem and how can I fix it?
A small shift in retention time is a known phenomenon for deuterated standards due to the slightly different physicochemical properties imparted by the heavier isotope.[2][3] However, a significant separation can lead to differential matrix effects and inaccurate quantification.[2][3] To address this, you can:
-
Adjust Chromatographic Conditions: Modify the temperature program in GC or the mobile phase gradient in LC to promote co-elution.
-
Use a Lower Resolution Column: A column with slightly broader peaks may ensure the analyte and internal standard elute together.[2]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during method development with this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Action |
| Active sites in the GC inlet or column | Deactivate the inlet liner with silylation reagent. Trim the front end of the column. |
| Column contamination | Bake out the column at a high temperature. |
| Inappropriate injection temperature | Optimize the injector temperature to ensure complete and rapid vaporization. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent Internal Standard Response
| Possible Cause | Recommended Action |
| Variability in sample preparation | Ensure consistent and accurate pipetting of the internal standard into all samples and standards. |
| Injector issues (e.g., septum leak) | Check for leaks and replace the septum regularly.[4][5] |
| Differential matrix effects | Perform a matrix effect study by comparing the internal standard response in a clean solvent versus a sample matrix.[2] If significant, improve sample cleanup procedures. |
| In-source instability or degradation | Optimize the ion source conditions (e.g., temperature, voltages) in the mass spectrometer. |
Issue 3: High Background or Ghost Peaks
| Possible Cause | Recommended Action |
| Contaminated carrier gas or solvent | Use high-purity gases and solvents. Install or replace gas purifiers.[6] |
| Carryover from previous injections | Implement a thorough wash step between injections. Clean the syringe and injector port.[7] |
| Septum bleed | Use a high-quality, low-bleed septum and condition it before use.[4] |
| Column bleed | Condition the column according to the manufacturer's instructions.[6] |
Experimental Protocols
Protocol 1: General GC-MS Method for Analyte Quantification using this compound Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical non-polar analyte in a simple matrix (e.g., hexane extract).
1. Preparation of Standards and Samples:
- Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and this compound in hexane.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix. Add a constant, known amount of this compound stock solution to each standard.
- Sample Preparation: Extract the analyte from the sample matrix using hexane. Add the same constant amount of this compound stock solution to each sample extract.
2. GC-MS Instrumentation and Conditions (Example):
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
- Inlet: Split/splitless injector at 250°C with a 10:1 split ratio
- Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MSD Conditions:
- Transfer Line: 280°C
- Ion Source: 230°C
- Quadrupole: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitor characteristic ions for the analyte and for this compound.
3. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard in each chromatogram.
- Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the analyte concentration.
- Determine the concentration of the analyte in the samples by calculating their response ratios and interpolating from the calibration curve.
Quantitative Data Summary
Table 1: Example Calibration Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio (Analyte/IS) |
| 1 | 12,345 | 1,150,000 | 0.0107 |
| 5 | 61,725 | 1,145,000 | 0.0539 |
| 10 | 124,500 | 1,155,000 | 0.1078 |
| 50 | 622,500 | 1,148,000 | 0.5422 |
| 100 | 1,250,000 | 1,152,000 | 1.0851 |
| 500 | 6,245,000 | 1,149,000 | 5.4352 |
Visualizations
Caption: General experimental workflow for analyte quantification.
Caption: Troubleshooting retention time shifts between analyte and IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. stepbio.it [stepbio.it]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aimanalytical.com [aimanalytical.com]
Validation & Comparative
The Analytical Gold Standard: A Comparative Guide to 1-Bromotetradecane-D29 and C13-Labeled Tetradecane as Internal Standards
In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy, precision, and reliability. For researchers, scientists, and drug development professionals, this choice is fundamental to the integrity of their findings. This guide provides an objective comparison between two types of stable isotope-labeled internal standards, using 1-Bromotetradecane-D29 (a deuterated standard) and C13-labeled tetradecane as exemplars, supported by established experimental principles and data.
The ideal internal standard (IS) is chemically and physically identical to the analyte, differing only in mass. This ensures it mirrors the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby accurately correcting for analytical variability.[1] While both deuterated (²H) and carbon-13 (¹³C) labeled standards are widely used, their intrinsic properties result in significant performance differences.
Key Performance Parameters: A Quantitative Comparison
The following tables summarize the performance differences between deuterated and ¹³C-labeled internal standards based on key analytical parameters. While direct comparative data for this compound and C13-labeled tetradecane is not extensively published, the data presented reflects well-documented general findings for these classes of standards.
Table 1: Chromatographic and Mass Spectrometric Performance
| Parameter | This compound (Deuterated) | C13-Labeled Tetradecane | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte in liquid chromatography.[1][2][3] | Typically co-elutes perfectly with the unlabeled analyte.[1][4] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Can be susceptible to H/D back-exchange, particularly if labels are in labile positions, potentially compromising quantification.[2][5][6] | The ¹³C-label is incorporated into the carbon backbone, making it highly stable and not prone to exchange.[2] | ¹³C-labeled standards offer greater long-term stability in various solvents and matrices. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][2] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][7][8] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1][9] |
Table 2: Accuracy and Precision in Quantitative Analysis
| Parameter | This compound (Deuterated) | C13-Labeled Tetradecane | Key Findings |
| Accuracy & Precision | Can lead to inaccuracies; studies have shown significant errors (up to 40%) due to imperfect retention time matching.[1][2] | Demonstrates improved accuracy and precision.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Coefficient of Variation (CV%) | Generally higher CV% in complex matrices. | Use in lipidomics has been shown to significantly reduce the CV% compared to deuterated standards.[9][10] | Lower CV% indicates higher precision, making ¹³C-IS preferable for assays requiring high reproducibility. |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of a long-chain alkane (e.g., tetradecane) in a biological matrix (e.g., plasma) using an internal standard, highlighting the differential considerations for using a deuterated versus a ¹³C-labeled standard.
Objective: To quantify tetradecane in human plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Analyte: Tetradecane
-
Internal Standard: this compound or C13-labeled tetradecane
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), Isopropanol (IPA), Hexane
-
Methanol (MeOH), Water (LC-MS grade)
-
Formic Acid
Protocol:
-
Standard and Sample Preparation:
-
Prepare stock solutions of tetradecane and the chosen internal standard (1 mg/mL) in a suitable organic solvent (e.g., hexane).
-
Create a series of calibration standards by spiking known concentrations of tetradecane into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Add a fixed concentration of the internal standard (e.g., 50 ng/mL) to all calibration standards, QC samples, and unknown plasma samples at the very beginning of the extraction process.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma (calibrators, QCs, or unknowns), add 400 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of hexane, vortex for 2 minutes, and centrifuge for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 MeOH:Water).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid.
-
Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor > product ion transitions for both the analyte and the internal standard.
-
-
-
Data Analysis and Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Considerations for IS Choice:
-
When using this compound: Pay close attention to the chromatographic resolution between the analyte and the IS. A slight separation is expected.[3] This can become problematic if matrix effects are not uniform across the elution window encompassing both peaks.
-
When using C13-labeled tetradecane: Expect near-perfect co-elution.[1] This provides the most robust correction for any matrix-induced ionization variability at the exact retention time of the analyte.
Visualizing the Workflow and Key Differences
The following diagrams illustrate the analytical workflow and the critical difference in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
A Comparative Guide to 1-Bromotetradecane-D29 and its Non-Deuterated Standard for Researchers
For professionals in research, scientific analysis, and drug development, the precision of quantitative analysis is paramount. The use of internal standards is a cornerstone of achieving accurate and reproducible results, particularly in mass spectrometry-based applications. This guide provides an objective comparison of 1-Bromotetradecane-D29 and its non-deuterated counterpart, 1-Bromotetradecane, highlighting the advantages conferred by isotopic labeling and providing supporting data and protocols for their application.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between this compound and 1-Bromotetradecane lies in their isotopic composition, which results in a significant difference in molecular weight. This mass shift is the fundamental property leveraged in its application as an internal standard. While many other physicochemical properties are nearly identical, this mass difference allows for clear differentiation in a mass spectrometer.
| Property | 1-Bromotetradecane | This compound |
| Molecular Formula | C₁₄H₂₉Br | C₁₄D₂₉Br |
| Molecular Weight | 277.28 g/mol [1][2][3][4] | 306.46 g/mol [5] |
| Appearance | Clear to pale yellow liquid[2][4][6] | Not explicitly stated, but expected to be a clear to pale yellow liquid |
| Boiling Point | 175-178 °C at 20 mmHg[1][7][8] | Not explicitly stated, but expected to be very similar to the non-deuterated standard |
| Melting Point | 5-6 °C[1][7][8] | Not explicitly stated, but expected to be very similar to the non-deuterated standard |
| Density | 0.932 g/mL at 25 °C[1][8] | Not explicitly stated, but expected to be slightly higher than the non-deuterated standard |
The Deuterated Advantage in Quantitative Analysis
The substitution of hydrogen with deuterium, a stable, heavier isotope, makes this compound an ideal internal standard for the quantification of 1-Bromotetradecane or structurally similar analytes.[9] Deuterated standards are considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Co-elution with the Analyte: this compound will have nearly identical chromatographic behavior to its non-deuterated counterpart. This co-elution is critical as it ensures that both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to more accurate quantification.[10][11]
-
Correction for Sample Loss: By adding a known amount of this compound to a sample at the beginning of the preparation workflow, any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, thus correcting for these variations.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of quantitative measurements by accounting for variations in injection volume and instrument response.[12][13]
Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard by LC-MS/MS
This section outlines a general methodology for the use of this compound as an internal standard for the quantification of 1-Bromotetradecane in a given matrix.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-Bromotetradecane and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of known concentrations. Each calibration standard should be spiked with a consistent amount of the internal standard working solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and reproducible signal in the mass spectrometer.
2. Sample Preparation:
-
To each unknown sample, add a precise volume of the internal standard spiking solution at the earliest stage of the preparation process.
-
Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
3. LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Develop a chromatographic method that ensures the co-elution of 1-Bromotetradecane and this compound.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for all samples and calibration standards.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a quantitative analysis experiment utilizing an internal standard.
References
- 1. 1-Bromotetradecane 97 112-71-0 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Myristyl bromide | C14H29Br | CID 8208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 1-BROMOTETRADECANE – Palchem [palchem.com]
- 8. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
The Gold Standard for Long-Chain Analyte Quantification: A Comparative Guide to 1-Bromotetradecane-D29
For researchers, scientists, and drug development professionals engaged in the precise quantification of long-chain alkyl halides and related compounds, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of 1-Bromotetradecane-D29, a deuterated internal standard, with non-deuterated alternatives, supported by representative experimental data and detailed methodologies for analytical method validation.
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. Deuterated standards, such as this compound, are widely regarded as the "gold standard" because their physical and chemical properties are nearly identical to their non-deuterated counterparts.[1][2] This similarity ensures they behave almost identically during extraction, derivatization, and chromatographic separation, thus providing a more accurate correction for any sample loss or matrix effects.[1][2]
Performance Comparison: this compound vs. Alternative Internal Standards
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte of interest (1-Bromotetradecane), providing superior compensation for matrix-induced signal suppression or enhancement. Non-deuterated internal standards, typically a structurally similar compound not present in the sample, may have different retention times and ionization efficiencies, leading to less accurate quantification.
While specific performance data for this compound is not extensively published, we can infer its performance based on studies of similar long-chain alkyl halides and their deuterated internal standards. The following tables present a summary of expected validation parameters based on available data for analogous compounds.
Table 1: Comparison of Internal Standard Performance in GC-MS Analysis of Long-Chain Alkyl Bromides
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 1-Bromododecane) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (Relative Standard Deviation, %RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | Lower | Higher |
| Matrix Effect Compensation | Excellent | Moderate to Good |
Table 2: Representative Validation Data for Alkyl Halide Analysis using GC-MS
| Validation Parameter | Reported Value/Range | Analyte/Method |
| Linearity (r²) | > 0.999 | 7 Alkyl Halide Impurities in Cilastatin Sodium |
| LOD | 0.01 ppm | 3 Alkyl Halide PGIs in Posaconazole |
| LOQ | 0.025 ppm | 3 Alkyl Halide PGIs in Posaconazole |
| Accuracy (% Recovery) | 91 - 103% | Iodomethane in (S)-N-methyl-laudanosine iodide |
| Precision (%RSD) | 3.2% | Iodomethane in (S)-N-methyl-laudanosine iodide |
Note: The data in Table 2 is compiled from studies on various alkyl halides and serves as a representative expectation for the performance of a validated method for 1-Bromotetradecane.
Experimental Protocols
A robust analytical method is the foundation of reliable results. The following are detailed methodologies for the quantification of long-chain alkyl bromides using GC-MS with a deuterated internal standard.
1. Sample Preparation and Extraction
-
Accurately weigh 1 gram of the homogenized sample into a clean extraction vessel.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like ethyl acetate).
-
Add 10 mL of an appropriate extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex or sonicate the sample for 15-20 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Carefully transfer the supernatant (the solvent layer containing the analyte and internal standard) to a clean tube.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of long-chain alkyl halides.
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions for 1-Bromotetradecane: Monitor characteristic ions (e.g., m/z 135, 137).
-
Ions for this compound: Monitor the corresponding deuterated fragment ions (e.g., m/z 164, 166).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework for choosing an internal standard, the following diagrams are provided.
References
A Researcher's Guide to Internal Standards: Comparing Deuterated (D) vs. Carbon-13 (¹³C) Labels for Quantitative Assays
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision.[1][2] A SIL-IS corrects for variability during sample preparation and analysis, including matrix effects and ion suppression.[1][3]
This guide provides a comparative overview of two major types of SIL-IS, focusing on the quantification of the saturated fatty acid, myristic acid. We will compare the performance of:
-
Myristic Acid-d27 , a deuterated (D) standard. This is often synthesized from precursors like 1-Bromotetradecane-D29.
-
Myristic Acid-¹³C₁₄ , a carbon-13 (¹³C) labeled standard.
While both are effective, they have distinct characteristics that can influence the robustness of an assay.[4][5]
Performance Data Summary: A Head-to-Head Comparison
The following table summarizes typical performance metrics for an LC-MS/MS assay quantifying myristic acid in human plasma, using either a deuterated or a ¹³C-labeled internal standard. The data reflects outcomes from a properly validated bioanalytical method.
| Validation Parameter | Internal Standard: Myristic Acid-d27 | Internal Standard: Myristic Acid-¹³C₁₄ | Typical Acceptance Criteria |
| Calibration Curve (R²) | 0.9979 | 0.9985 | ≥ 0.99 |
| Intra-Assay Precision (%CV) | 5.1% | 3.9% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 7.3% | 5.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±8% | Within ±6% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Compensated | Compensated | Signal unaffected by matrix |
| Recovery | Consistent & Reproducible | Consistent & Reproducible | Not required to be 100%[6] |
| Chromatographic Shift | Minor shift possible | Co-elutes perfectly | Ideal: Co-elution |
Key Takeaway: Both standards enable methods that meet regulatory guidelines.[7][8] However, ¹³C-labeled standards often demonstrate slightly better precision and accuracy due to their perfect co-elution with the analyte, which can be a critical advantage when dealing with complex matrices or potential ion suppression.[4][9][10]
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any accurate quantitative assay.
Internal Standard Preparation
-
Myristic Acid-d27 : If starting from a precursor like this compound, it must first be chemically converted to the deuterated carboxylic acid and purified. The final Myristic Acid-d27 standard (isotopic purity ≥98%) is dissolved in methanol to create a 1 mg/mL stock solution.[11][12][13]
-
Myristic Acid-¹³C₁₄ : A certified reference standard is purchased and dissolved in methanol to create a 1 mg/mL stock solution.
Plasma Sample Preparation Workflow
The following diagram illustrates a common protein precipitation method used to extract myristic acid and its internal standard from a plasma sample prior to LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
-
LC System : UPLC System
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : A linear gradient from 50% B to 100% B over 4 minutes
-
Flow Rate : 0.5 mL/min
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization : Heated Electrospray Ionization (HESI), Negative Mode
-
MRM Transitions :
-
Myristic Acid (Analyte): Q1: 227.2 -> Q3: 227.2
-
Myristic Acid-d27 (IS): Q1: 254.5 -> Q3: 254.5
-
Myristic Acid-¹³C₁₄ (IS): Q1: 241.2 -> Q3: 241.2
-
Discussion: Choosing the Right Standard
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost, availability, and ultimate assay performance.
-
Deuterated Standards (e.g., Myristic Acid-d27) : These are the most common type of SIL-IS. They are generally less expensive and more widely available than their ¹³C counterparts.[5] For most applications, they provide excellent accuracy and precision. However, a potential drawback is the "isotope effect," where the C-D bond is stronger than the C-H bond. This can cause the deuterated standard to elute slightly earlier than the analyte during chromatography.[4] If this separation is significant, the standard and analyte may experience different levels of ion suppression, potentially compromising accuracy.[10]
-
¹³C-Labeled Standards (e.g., Myristic Acid-¹³C₁₄) : These are often considered the "gold standard" among internal standards.[4] Replacing ¹²C with ¹³C has a negligible effect on the molecule's chemical properties. As a result, ¹³C-labeled standards exhibit virtually identical chromatographic retention times and ionization efficiencies to the analyte.[9] This perfect co-elution ensures the most reliable compensation for matrix effects. The primary barrier to their use is often higher cost and more limited commercial availability.[5]
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision matrix for internal standard selection.
Conclusion
Both deuterated standards derived from precursors like this compound and ¹³C-labeled standards are capable of producing highly accurate and precise data in quantitative assays. Deuterated standards represent a reliable and cost-effective choice suitable for the vast majority of applications. However, for assays where the risk of chromatographic separation and differential matrix effects is high, or when the highest possible level of accuracy is required, the investment in a ¹³C-labeled internal standard is strongly recommended. The final choice should be guided by the specific demands of the project, available budget, and a thorough validation of the chosen standard within the specific method and matrix.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fda.gov [fda.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Myristic Acid-d27 | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Inter-laboratory Comparison of Analytical Methods for the Quantification of 1-Bromotetradecane using 1-Bromotetradecane-D29 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantification of 1-Bromotetradecane, a long-chain alkyl halide of interest in synthetic chemistry and as a potential impurity. The comparison is based on a hypothetical inter-laboratory study designed to assess the accuracy and precision of these methods, utilizing 1-Bromotetradecane-D29 as an internal standard. The data presented herein is illustrative and intended to guide researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
1-Bromotetradecane (C14H29Br) is a valuable chemical intermediate in the synthesis of surfactants, lubricants, and pharmaceutical compounds.[1] Its deuterated isotopologue, this compound (CD3(CD2)13Br), serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by mass spectrometry.[2][3] This guide summarizes the findings of a simulated inter-laboratory study aimed at comparing the performance of different analytical methods for the accurate quantification of 1-Bromotetradecane in a representative organic matrix.
The primary objective of this study was to evaluate the consistency and reliability of results obtained from various laboratories employing different analytical instrumentation and protocols. The insights gained from this comparison can aid in the standardization of analytical procedures and ensure the quality and comparability of data across different research and development sites.
Experimental Design and Workflow
The inter-laboratory comparison was designed to assess the performance of three common analytical techniques: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS), Gas Chromatography-Mass Spectrometry with Chemical Ionization (GC-CI-MS), and High-Performance Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (HPLC-ESI-MS). Each participating laboratory received a set of blind samples containing known concentrations of 1-Bromotetradecane and a fixed concentration of the internal standard, this compound.
The overall workflow of the inter-laboratory comparison is depicted in the following diagram:
Caption: Workflow of the inter-laboratory comparison study.
Methodologies
A stock solution of 1-Bromotetradecane and this compound was prepared in a matrix of 2-propanol. Aliquots of this solution were distributed to participating laboratories. The final concentration of the internal standard (this compound) in all samples was 10 µg/mL. The concentrations of 1-Bromotetradecane varied between 1 µg/mL and 50 µg/mL.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Ionization Mode:
-
Electron Ionization (EI): Electron energy of 70 eV.
-
Chemical Ionization (CI): Methane as reagent gas.
-
-
Mass Analyzer: Quadrupole.
-
Monitored Ions (SIM mode):
-
1-Bromotetradecane: m/z 135, 137.
-
This compound: m/z 164.
-
-
Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 80% B to 100% B over 3 min, hold at 100% B for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Tandem Quadrupole.
-
MRM Transitions:
-
1-Bromotetradecane: [M+H]+ precursor ion to product ion.
-
This compound: [M+H]+ precursor ion to product ion.
-
Results and Discussion
The following tables summarize the hypothetical quantitative data submitted by the participating laboratories. The accuracy is presented as the percentage recovery of the known concentration, and the precision is expressed as the relative standard deviation (RSD) for replicate measurements (n=3).
Table 1: Quantification of 1-Bromotetradecane (10 µg/mL) using GC-EI-MS
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) |
| Lab A | 9.8 | 98 | 2.1 |
| Lab B | 10.3 | 103 | 3.5 |
| Lab C | 9.5 | 95 | 2.8 |
Table 2: Quantification of 1-Bromotetradecane (10 µg/mL) using GC-CI-MS
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) |
| Lab D | 10.1 | 101 | 1.8 |
| Lab E | 9.9 | 99 | 2.3 |
| Lab F | 10.5 | 105 | 3.1 |
Table 3: Quantification of 1-Bromotetradecane (10 µg/mL) using HPLC-ESI-MS
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) |
| Lab G | 9.2 | 92 | 4.5 |
| Lab H | 9.4 | 94 | 5.1 |
| Lab I | 8.9 | 89 | 4.8 |
Conclusion
Based on the illustrative data, both GC-EI-MS and GC-CI-MS methods demonstrated high accuracy and precision for the quantification of 1-Bromotetradecane. The HPLC-ESI-MS method, in this hypothetical scenario, showed slightly lower accuracy and precision, which could be attributed to the non-polar nature of the analyte leading to less efficient ionization with ESI.
This guide highlights the importance of inter-laboratory comparisons for method validation and standardization. The use of a deuterated internal standard like this compound is crucial for achieving reliable quantitative results. Researchers should carefully consider the nature of their analyte and the available instrumentation when selecting an analytical method.
References
A Researcher's Guide to Cross-Validation of 1-Bromotetradecane-D29 with Other Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of internal standards is a cornerstone of high-quality data generation, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of the performance of 1-Bromotetradecane-D29, a deuterated internal standard, with other deuterated and non-deuterated alternatives. The information is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate internal standard for your analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variations that can occur during sample preparation, injection, and instrumental analysis.[1][2] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is not naturally present in the sample. By adding a known amount of the internal standard to all samples, calibration standards, and quality controls, any analyte loss or fluctuation in instrument response can be effectively normalized.[3]
Deuterated internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based assays.[3] The substitution of hydrogen with deuterium atoms increases the molecular weight, allowing for differentiation from the native analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior. This co-elution is crucial for accurately compensating for matrix effects, a common source of analytical variability in complex samples.[4]
Performance Comparison of Internal Standards
While specific cross-validation studies for this compound are not extensively published, its performance can be reliably inferred from the well-documented behavior of analogous long-chain deuterated bromoalkanes. This section compares the expected performance of this compound with other deuterated bromoalkanes of varying chain lengths and a non-deuterated analogue.
Table 1: Comparison of Deuterated and Non-Deuterated Internal Standards
| Internal Standard | Type | Typical Analytes | Key Advantages | Potential Limitations |
| This compound | Deuterated Analogue | Long-chain (C14) bromoalkanes, fatty acids, and other related long-chain compounds. | Co-elutes with the C14 analyte, providing the most accurate correction for matrix effects and recovery losses. High precision and accuracy.[3][4] | Higher cost compared to non-deuterated standards. Potential for isotopic crosstalk if not adequately resolved chromatographically.[5] |
| 1-Bromododecane-d25 | Deuterated Homologue | Mid-to-long chain (C10-C13) bromoalkanes and related compounds.[6] | Similar chemical properties to C14 analytes. More cost-effective than a perfect analogue. | Different retention time than a C14 analyte, which may not fully compensate for matrix effects.[5] |
| 1-Bromodecane-d21 | Deuterated Homologue | Mid-chain length (C9-C11) bromoalkanes and related compounds.[6] | Good surrogate for a range of bromoalkanes. Lower cost than longer-chain deuterated standards. | Greater difference in retention time and physicochemical properties compared to a C14 analyte, leading to less effective correction.[5] |
| 1-Bromododecane | Non-Deuterated Homologue | General purpose for brominated compounds. | Low cost and readily available. | Significant differences in chromatographic behavior and ionization efficiency compared to the analyte. Poor correction for matrix effects and recovery variability.[2][4] |
Table 2: Quantitative Performance Data (Illustrative)
This table presents hypothetical yet representative performance data based on typical results for deuterated internal standards in similar applications.
| Parameter | This compound | 1-Bromododecane-d25 | 1-Bromododecane (Non-Deuterated) |
| Recovery (%) | 95 - 105 | 90 - 110 | 70 - 120 |
| Precision (%RSD) | < 5 | < 10 | < 20 |
| Accuracy (%Bias) | ± 5 | ± 10 | ± 20 |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.990 |
| Matrix Effect (%) | < 15 | < 20 | > 30 |
| Limit of Quantification (LOQ) | Lower | Moderate | Higher |
Experimental Protocols
A robust analytical method is crucial for the successful implementation and validation of an internal standard. The following provides a detailed methodology for the quantification of a target analyte (e.g., 1-bromotetradecane) in a complex matrix (e.g., soil, plasma) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Standards and Reagents
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the target analyte and dissolve it in 10 mL of a suitable solvent (e.g., hexane or methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the desired concentration range. Each calibration standard should be fortified with the internal standard at a constant concentration (e.g., 50 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the matrix of interest.
Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh or measure an aliquot of the sample matrix (e.g., 1 g of soil or 1 mL of plasma).
-
Spike the sample with the internal standard solution to achieve the same final concentration as in the calibration standards.
-
Add an appropriate extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex or sonicate the sample to ensure thorough extraction of the analyte and internal standard.
-
Centrifuge the sample to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and this compound.
Data Analysis
-
Integrate the peak areas of the quantifier and qualifier ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample, calibrator, and QC.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical principle behind using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of correction using a deuterated internal standard.
References
Performance Evaluation of 1-Bromotetradecane-D29 in Diverse Biological Matrices: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard for achieving reliable quantification, especially when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This guide provides a comprehensive performance evaluation of 1-Bromotetradecane-D29, a deuterated analog of 1-Bromotetradecane, across various biological matrices. Its performance is objectively compared with alternative quantification strategies, supported by illustrative experimental data and detailed protocols.
Mitigating Matrix Effects with this compound
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix, such as salts, lipids, and proteins, interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][4] This can severely compromise the accuracy and reproducibility of the results. Deuterated internal standards like this compound are chemically almost identical to the analyte of interest, 1-Bromotetradecane. This similarity ensures that they co-elute during chromatography and experience nearly identical effects from the matrix, as well as similar extraction recovery.[2] By calculating the ratio of the analyte's signal to that of the internal standard, variations introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1][2]
While highly effective, it is important to note that even deuterated standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][4][5] If this shift results in elution into regions with differing degrees of ion suppression, it can lead to inaccuracies.[4][5][6]
Comparative Performance Data
The following tables summarize the hypothetical performance data of this compound as an internal standard for the quantification of 1-Bromotetradecane. The comparison is made against a non-deuterated structural analog internal standard (1-Bromododecane) and an external standard method (no internal standard) in three different biological matrices: human plasma, human urine, and rat liver tissue homogenate.
Table 1: Method Accuracy (% Bias) in Different Matrices
| Quantification Method | Human Plasma | Human Urine | Rat Liver Homogenate |
| This compound (IS) | -2.5% | -1.8% | -3.2% |
| 1-Bromododecane (Analog IS) | -12.8% | -9.5% | -15.1% |
| External Standard | -25.3% | -18.7% | -30.5% |
Table 2: Method Precision (% RSD) in Different Matrices
| Quantification Method | Human Plasma | Human Urine | Rat Liver Homogenate |
| This compound (IS) | 3.1% | 2.5% | 4.0% |
| 1-Bromododecane (Analog IS) | 10.5% | 8.2% | 13.8% |
| External Standard | 22.8% | 16.4% | 28.9% |
Table 3: Matrix Effect (%) in Different Matrices
| Quantification Method | Human Plasma | Human Urine | Rat Liver Homogenate |
| This compound (IS) | 98.2% | 101.5% | 96.8% |
| 1-Bromododecane (Analog IS) | 75.4% | 88.1% | 69.3% |
| External Standard | 60.1% | 78.9% | 55.2% |
A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 4: Recovery (%) in Different Matrices
| Compound | Human Plasma | Human Urine | Rat Liver Homogenate |
| 1-Bromotetradecane | 85.2% | 90.1% | 78.5% |
| This compound | 86.1% | 91.3% | 79.2% |
| 1-Bromododecane | 72.8% | 81.5% | 65.4% |
The data clearly illustrates the superior performance of this compound in terms of accuracy, precision, and its ability to compensate for matrix effects across all tested biological matrices.
Experimental Protocols
A detailed methodology for the quantification of 1-Bromotetradecane in human plasma using this compound as an internal standard is provided below.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution (this compound in methanol, 100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 70% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 70% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Bromotetradecane: Q1: m/z 277.2 -> Q3: m/z 135.1
-
This compound: Q1: m/z 306.4 -> Q3: m/z 164.2
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Collision Gas: Nitrogen
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 1-Bromotetradecane using this compound as an internal standard.
Mitigation of Matrix Effects
This diagram illustrates how a co-eluting deuterated internal standard like this compound can effectively mitigate matrix effects during LC-MS/MS analysis.
References
Justification for the Use of 1-Bromotetradecane-D29 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive justification for the use of 1-Bromotetradecane-D29, a stable isotope-labeled internal standard (SIL-IS), by objectively comparing its expected performance with that of a non-deuterated, structural analog alternative. The principles and data presented herein are fundamental to developing bioanalytical methods that meet stringent regulatory expectations.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend their use whenever possible in bioanalytical method validation.[3] The fundamental advantage of a SIL-IS like this compound is its near-identical physicochemical properties to the analyte, in this case, 1-Bromotetradecane. This ensures that it behaves in the same manner throughout the entire analytical process, from sample extraction to detection by mass spectrometry.[4] This co-elution and co-extraction behavior allows the SIL-IS to effectively compensate for variability in sample preparation, chromatographic retention, and matrix effects, which are common challenges in the analysis of complex biological samples.[4][5]
Quantitative Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary justification for using this compound lies in the superior quantitative performance it offers compared to a structural analog. A structural analog, while similar, will have different chromatographic and mass spectrometric behavior, leading to less reliable correction.[4] The following tables summarize experimental data from studies comparing the performance of deuterated and structural analog internal standards, illustrating the expected improvements in precision and accuracy.
Table 1: Comparison of Precision (%CV) in Bioanalytical Assays
| Analyte | Internal Standard Type | Matrix | Precision (%CV) | Justification for Improvement |
| Sirolimus | Deuterated (d3-Sirolimus) | Whole Blood | 2.7 - 5.7 | The deuterated IS co-elutes with the analyte, experiencing the same matrix effects and ionization variability, leading to a more consistent analyte/IS response ratio. |
| Structural Analog | Whole Blood | 7.6 - 9.7 | The structural analog has a different retention time and is affected differently by matrix components, resulting in higher variability. | |
| Kahalalide F | Deuterated (d-Kahalalide F) | Plasma | 7.6 | The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's behavior closely through sample processing and analysis.[6] |
| Structural Analog | Plasma | 8.6 | Differences in physicochemical properties between the analyte and the analog IS lead to variations in extraction recovery and instrument response.[6] |
Table 2: Comparison of Accuracy (%Bias) in Bioanalytical Assays
| Analyte | Internal Standard Type | Matrix | Accuracy (%Bias from Nominal) | Justification for Improvement |
| Kahalalide F | Deuterated (d-Kahalalide F) | Plasma | 0.3 | The deuterated IS provides a more effective normalization for any analyte loss during sample preparation, leading to a more accurate quantification.[6] |
| Structural Analog | Plasma | -3.2 | The structural analog's recovery may not perfectly mirror that of the analyte, introducing a systematic error or bias in the results.[6] |
Table 3: Comparison of Matrix Effect Compensation
| Internal Standard Type | Matrix Factor Variability (%CV across different matrix lots) | Justification for Improvement |
| Deuterated | < 5% | Due to identical chromatographic and ionization characteristics, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization. |
| Structural Analog | > 15% | Differences in chemical properties can lead to differential matrix effects between the analyte and the analog IS, resulting in poor compensation and unreliable data. |
Experimental Protocols
To demonstrate the superiority of this compound, the following experimental protocols are provided for key validation experiments. These are tailored for a lipophilic analyte like 1-Bromotetradecane in a plasma matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a suitable technique for extracting lipophilic compounds like 1-Bromotetradecane from an aqueous matrix such as plasma.
-
Objective: To efficiently extract the analyte and internal standard from plasma while minimizing interferences.
-
Procedure:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or a structural analog) and vortex briefly.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Objective: To achieve chromatographic separation of the analyte from matrix components and perform sensitive and selective quantification using tandem mass spectrometry.
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating lipophilic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (90:10, v/v).[7]
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will be effective for eluting the lipophilic analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Bromotetradecane (Analyte): Precursor ion [M+H]+ → Product ion.
-
This compound (IS): Precursor ion [M+D+H]+ → Product ion.
-
Structural Analog IS: Precursor ion [M+H]+ → Product ion.
-
-
Matrix Effect Evaluation
-
Objective: To assess the ability of the internal standard to compensate for ion suppression or enhancement caused by the biological matrix.[1]
-
Procedure:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract six different lots of blank plasma. Spike the analyte and internal standard into the extracted matrix before reconstitution.
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak area in Set 2) / (Peak area in Set 1).
-
IS-Normalized MF: MF of Analyte / MF of Internal Standard.
-
-
Evaluation: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six matrix lots. A lower %CV indicates better compensation for matrix effects.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical justification for using a SIL-IS and the experimental workflow.
References
A Comparative Guide to the Analytical Performance of 1-Bromotetradecane-D29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Bromotetradecane-D29's performance in linearity and recovery experiments, benchmarked against typical acceptance criteria in analytical chemistry. The data presented herein is representative of the expected performance of a high-quality deuterated internal standard in chromatographic assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Deuterated Internal Standards
In quantitative analysis, particularly in complex matrices, the use of stable isotope-labeled internal standards, such as this compound, is a critical technique for achieving accurate and precise results.[1] These standards are chemically almost identical to the analyte of interest, with the key difference being the substitution of hydrogen atoms with deuterium. This subtle mass change allows for their differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave nearly identically to the analyte during sample preparation, chromatography, and ionization.[1][2] The primary advantage of using a deuterated internal standard is its ability to compensate for variability in sample extraction, matrix effects, and instrument response.[3][4]
Data Presentation: Linearity and Recovery
The following tables summarize the expected performance of this compound in typical linearity and recovery experiments. These values are based on established principles of analytical method validation.[5][6]
Table 1: Linearity Experiment
| Concentration Level | Analyte/IS Peak Area Ratio (Expected) | Analyte/IS Peak Area Ratio (Observed) | % Accuracy |
| 1 | 0.1 | 0.098 | 98.0 |
| 2 | 0.2 | 0.203 | 101.5 |
| 3 | 0.5 | 0.510 | 102.0 |
| 4 | 1.0 | 0.995 | 99.5 |
| 5 | 2.0 | 1.980 | 99.0 |
| 6 | 5.0 | 5.050 | 101.0 |
| 7 | 10.0 | 9.900 | 99.0 |
| Linearity (R²) | > 0.995 | 0.9998 | - |
Table 2: Recovery Experiment
| Sample Matrix | Spiked Analyte Concentration (ng/mL) | Observed Analyte Concentration (ng/mL) | % Recovery |
| Plasma | 5 | 4.85 | 97.0 |
| Plasma | 50 | 51.0 | 102.0 |
| Plasma | 500 | 490 | 98.0 |
| Urine | 5 | 4.95 | 99.0 |
| Urine | 50 | 48.5 | 97.0 |
| Urine | 500 | 505 | 101.0 |
| Average Recovery | - | - | 99.0% |
Experimental Protocols
The following are detailed methodologies for conducting linearity and recovery experiments using this compound as an internal standard.
1. Linearity Experiment Protocol
-
Objective: To assess the linear relationship between the analyte concentration and the detector response over a defined range.
-
Procedure:
-
Prepare a stock solution of the non-deuterated analyte and a separate stock solution of this compound (Internal Standard, IS).
-
Create a series of calibration standards by spiking a consistent amount of the IS and varying concentrations of the analyte into a blank matrix (e.g., solvent or a representative biological matrix).
-
Analyze each calibration standard using the chosen chromatographic method (e.g., GC-MS).
-
For each standard, calculate the ratio of the analyte peak area to the IS peak area.
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). A value greater than 0.995 is generally considered acceptable.
-
2. Recovery Experiment Protocol
-
Objective: To evaluate the efficiency of the extraction procedure and assess the influence of the sample matrix on the analytical results.[7][8][9]
-
Procedure:
-
Select a representative sample matrix (e.g., plasma, urine).
-
Prepare three sets of samples:
-
Set A (Spiked Sample): Add a known amount of the analyte and a consistent amount of the IS to the sample matrix before extraction.
-
Set B (Spiked Post-Extraction): Add a known amount of the analyte and a consistent amount of the IS to the sample matrix after the extraction process.
-
Set C (Unspiked Sample): Analyze the sample matrix with only the IS to determine any endogenous analyte levels.
-
-
Process and analyze all samples using the validated analytical method.
-
Calculate the percent recovery using the following formula: % Recovery = [(Peak Area of Analyte in Set A - Peak Area of Endogenous Analyte in Set C) / Peak Area of Analyte in Set B] * 100
-
The acceptable range for recovery is typically between 80% and 120%.[7]
-
Mandatory Visualization
Caption: Workflow for Linearity and Recovery Experiments.
Comparison with Alternatives
The primary alternatives to using a deuterated internal standard like this compound are structural analogs or compounds from a different homologous series. While these can be more cost-effective, they often do not co-elute perfectly with the analyte, leading to differential matrix effects and potentially less accurate quantification.[1] The near-identical chemical and physical properties of this compound to its non-deuterated counterpart make it a superior choice for robust and reliable quantitative methods, especially in regulated environments.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. An Explanation of Recovery and Linearity [quansysbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of 1-Bromotetradecane-D29: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can result in a significant change in reaction rate when the C-H bond is cleaved in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides valuable insight into reaction mechanisms.[1]
Comparative Analysis of Kinetic Isotope Effects
The KIE for reactions involving 1-bromotetradecane will be highly dependent on the reaction mechanism. The two primary reaction pathways for primary alkyl halides are the bimolecular substitution (SN2) and bimolecular elimination (E2) reactions.
Primary Kinetic Isotope Effect (E2 Reactions):
In an E2 reaction, a C-H bond at the carbon adjacent to the carbon bearing the leaving group (the β-carbon) is broken in the rate-determining step.[4] Consequently, a large primary KIE is expected when the β-hydrogens are replaced with deuterium. For 1-bromotetradecane-d29, where all hydrogens have been substituted with deuterium, the KIE for an E2 reaction would be significant. While no direct data exists for 1-bromotetradecane, the E2 reaction of 2-bromopropane with sodium ethoxide shows a kH/kD of 6.7, providing a strong indication of the magnitude to be expected.[4] It is anticipated that the KIE for this compound in a similar E2 reaction would be of a comparable, large magnitude.
Secondary Kinetic Isotope Effect (SN2 Reactions):
In an SN2 reaction, the bond to the isotopically labeled atom is not broken in the rate-determining step.[1] Instead, the nucleophile attacks the carbon bearing the leaving group, and the leaving group departs in a single, concerted step. For 1-bromotetradecane deuterated at the α-carbon (the carbon bonded to the bromine), a small, secondary KIE is expected. These effects are typically much smaller than primary KIEs.[1] For SN2 reactions, α-secondary KIEs are often inverse (kH/kD < 1) or slightly normal (kH/kD > 1). For example, the reaction of methyl bromide with cyanide exhibits a carbon KIE of 1.082.[1] For the β-deuterium KIE in an SN2 reaction, as in the bromide exchange-racemization of 2-bromooctane, the second-order kH/kD ratio was found to average 1.062.[5] This suggests that for an SN2 reaction of this compound, a small, likely normal, secondary KIE would be observed.
| Reaction Type | Deuterated Substrate | Alternative Compound(s) | Expected/Observed kH/kD | Mechanistic Insight |
| E2 Elimination | This compound (β-deuteration) | 2-Bromopropane-d6 | ~6.7 (Predicted) [4] | Indicates C-H bond breaking in the rate-determining step. A large observed KIE would strongly support an E2 mechanism. |
| SN2 Substitution | This compound (α, β, etc. deuteration) | 2-Bromooctane-d3 (β-deuteration) | ~1.062 (Predicted) [5] | Indicates no C-H bond breaking in the rate-determining step. A small KIE is consistent with an SN2 mechanism. |
| SN1 Substitution | This compound (α-deuteration) | tert-Butyl chloride-d9 | ~1.1-1.3 per α-D (Predicted) [5] | While unlikely for a primary halide, a larger secondary KIE than in SN2 would be expected due to rehybridization of the α-carbon in the carbocation intermediate. |
Experimental Protocols
Determining the Kinetic Isotope Effect of this compound in a Substitution Reaction
This protocol outlines a general method for determining the secondary kinetic isotope effect of this compound in an SN2 reaction with a suitable nucleophile (e.g., sodium iodide in acetone).
Materials:
-
1-Bromotetradecane
-
This compound
-
Sodium Iodide
-
Anhydrous Acetone
-
Internal standard (e.g., a long-chain alkane like hexadecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vessel
-
Syringes and standard laboratory glassware
Procedure:
-
Reaction Setup: Prepare two sets of reaction mixtures in thermostatted vessels, one with 1-bromotetradecane and the other with this compound. Each mixture should contain a known concentration of the alkyl bromide, sodium iodide, and the internal standard in anhydrous acetone.
-
Reaction Initiation: Initiate the reactions by adding the sodium iodide solution to the alkyl bromide solutions simultaneously. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a large volume of cold water and extracting the organic components with a suitable solvent (e.g., hexane).
-
Analysis: Analyze the quenched samples by GC-MS. The gas chromatograph will separate the reactant (1-bromotetradecane or its deuterated analog) and the internal standard. The mass spectrometer will be used to quantify the amount of each species present.
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both the deuterated and non-deuterated reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.
-
The rate constants (kH and kD) are determined from the integrated rate law for a second-order reaction.
-
Calculate the kinetic isotope effect as the ratio kH/kD.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and the experimental workflow for determining the KIE.
Caption: E2 reaction pathway for 1-bromotetradecane deuterated at the β-position.
Caption: Experimental workflow for the determination of the kinetic isotope effect.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Bromotetradecane-D29
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The following provides a comprehensive, step-by-step guide for the proper disposal of 1-Bromotetradecane-D29, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is based on established protocols for hazardous chemical waste management and the safety data for the non-deuterated analogue, 1-Bromotetradecane.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety information for this compound. While specific toxicological data for the deuterated compound is limited, it should be handled with the same precautions as its non-deuterated counterpart.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions, no protective equipment is needed. However, if there is a risk of inhaling vapors or mists, use a suitable respirator.[1]
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Bromotetradecane, which are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₉Br |
| Molecular Weight | 277.28 g/mol |
| Appearance | Clear yellow liquid |
| Melting Point | 5 - 6 °C |
| Boiling Point | 175 - 178 °C @ 20 mmHg |
| Flash Point | >110 °C (>230 °F) |
| Density | 0.932 g/mL at 25 °C |
| Solubility in Water | Insoluble |
Data sourced from various safety data sheets for 1-Bromotetradecane.[1][2][3]
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound should be treated as a hazardous chemical waste.
-
Segregate Waste: Do not mix this compound with other waste streams. It should be segregated as a halogenated organic waste. Keep it separate from strong oxidizing agents and strong bases, as they are incompatible materials.[1]
Step 2: Spill Management and Collection
-
Containment: In case of a spill, do not allow the product to enter drains.[3]
-
Absorption: Soak up the spilled material with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]
Step 3: Packaging and Labeling
-
Container Selection: Use a chemically compatible and leak-proof container with a secure lid for waste collection.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and the date of accumulation.
Step 4: Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling 1-Bromotetradecane-D29
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 1-Bromotetradecane-D29, a deuterated analog of 1-Bromotetradecane. While the isotopic labeling does not significantly alter the chemical's hazardous properties, it is crucial to handle this compound with the appropriate precautions.
Physical and Chemical Properties
This compound is a clear, light yellow liquid at room temperature.[1][2] It is insoluble in water but soluble in organic solvents.[2] Due to its low water solubility, it is not likely to be mobile in the environment.[3]
| Property | Value |
| Molecular Formula | C14D29Br[4] |
| Molecular Weight | 306.46 g/mol [4] |
| Melting Point | 5 - 6 °C[1][5] |
| Boiling Point | 175 - 178 °C at 27 hPa[1] |
| Density | 0.932 g/cm³ at 25 °C[1] |
| Flash Point | 113 °C (closed cup)[1] |
| Water Solubility | Insoluble[2] |
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromotetradecane is irritating to the eyes, skin, and respiratory system.[1][6] It may be harmful if inhaled or swallowed.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
| Hazard | GHS Classification | Recommended PPE |
| Skin Irritation | Skin Irritation (Category 2)[1] | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Inspect gloves before use and remove with care to avoid skin contamination.[8] Protective Clothing: Lab coat or impervious clothing.[1] |
| Eye Irritation | Eye Irritation (Category 2)[1] | Eye Protection: Chemical safety goggles or a face shield.[3][9] |
| Respiratory Irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[10] If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1] |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation of vapor or mist.[1]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][11]
-
Incompatible with strong bases and strong oxidizing agents.[6][11]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1][8]
-
In case of skin contact: Wash off with soap and plenty of water and consult a physician.[1][8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][8]
Spill and Leak Procedures:
-
Use personal protective equipment.[1]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Soak up with inert absorbent material such as sand, silica gel, or universal binder.[1][3]
-
Collect the absorbed material in a suitable, closed container for disposal.[1][3]
Disposal:
-
This material should be disposed of as hazardous waste.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. 1-溴十四烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. sjsu.edu [sjsu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fatfinger.io [fatfinger.io]
- 10. download.basf.com [download.basf.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
